Bli-489

Catalog No.
S521542
CAS No.
623564-40-9
M.F
C13H10N3NaO4S
M. Wt
327.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bli-489

CAS Number

623564-40-9

Product Name

Bli-489

IUPAC Name

sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C13H10N3NaO4S

Molecular Weight

327.29 g/mol

InChI

InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1

InChI Key

RFSWVJXWZXQOSW-ZDFSRXSCSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BLI-489 Hydrate; BLI489 Hydrate; BLI 489 Hydrate; BLI-489; BLI 489; BLI489;

Canonical SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Isomeric SMILES

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

The exact mass of the compound BLI-489 hydrate is 345.0395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 belongs to the penem class of bicyclic β-lactam compounds [1]. Its core mechanism involves covalent, irreversible inhibition of serine β-lactamase enzymes (Ambler classes A, C, and D), functioning as a mechanism-based inactivator (or "suicide substrate") [2].

The proposed catalytic mechanism and inhibition pathway of this compound is summarized below:

G BLI This compound (Intact) E β-Lactamase Enzyme (Active Serine) BLI->E 1. Recognition & Binding EI Acyl-Enzyme Complex (Tetrahedral Intermediate) E->EI 2. Acylation (β-lactam ring cleavage) E_inactive Inactivated Enzyme (Stable Complex) EI->E_inactive 3. Irreversible Inactivation (Rearrangement) Hydrolysis Hydrolysis (Enzyme Regeneration) EI->Hydrolysis Alternative Pathway (Slower) Hydrolysis->E Release of Inactive Fragments

This mechanism restores the efficacy of co-administered β-lactam antibiotics (e.g., piperacillin) by protecting them from enzymatic degradation [1] [2].

Experimental Data and Efficacy

The following table summarizes key quantitative data on this compound's inhibitory potency and in vivo efficacy.

Parameter Details/Value Experimental Context
In Vitro Potency (vs. OXA-48) IC₅₀ >200,000 nM (no inhibition at 0 & 10 min pre-incubation) [3] Fluorogenic assay; compared to cyclic boronates & avibactam [3].
In Vivo Efficacy (ED₅₀) Piperacillin ED₅₀ = 32 mg/kg (with this compound, 8:1 ratio) [1] Murine systemic infection with E. cloacae (AmpC, Class C) [1].
Optimal Therapeutic Ratio 8:1 (Piperacillin : this compound) [1] Determined in mouse models against Class A & C β-lactamase producers [1].
Comparative Performance Superior to piperacillin-tazobactam against some Class A ESBL producers (e.g., SHV-5, CTX-M-5) [1] In vivo murine infection models [1].

Detailed Experimental Protocols

The key findings on this compound are primarily derived from the following established in vivo and in vitro methodologies.

In Vivo Efficacy Protocol (Mouse Protection Assay)

This model evaluated the ability of this compound to restore piperacillin's efficacy in live animals [1].

  • Infection Model: Female CD-1 mice were infected intraperitoneally with a lethal dose of β-lactamase-producing clinical isolates (e.g., E. coli, K. pneumoniae, E. cloacae) suspended in mucin [1].
  • Dosing: Test compounds (piperacillin alone or combined with this compound at various ratios) were administered subcutaneously, starting 30 minutes post-infection. A second dose was given for more virulent strains [1].
  • Endpoint: The median effective dose (ED₅₀) was calculated from 7-day survival data using probit analysis. The ED₅₀ reflects the dose required to protect 50% of the animals [1].
In Vitro Inhibition Assay (Fluorogenic Method)

This biochemical assay quantitatively measures β-lactamase inhibition potency [3].

  • Enzyme Incubation: The β-lactamase enzyme (e.g., OXA-48) is pre-incubated with varying concentrations of this compound for a set time (e.g., 0 to 360 minutes) [3].
  • Reaction Initiation: A fluorogenic substrate is added to the enzyme-inhibitor mixture.
  • Activity Measurement: The residual enzyme activity is determined by monitoring the increase in fluorescence over time due to substrate hydrolysis. The IC₅₀ value (concentration inhibiting 50% of enzyme activity) is calculated from the resulting data [3].

Research Context and Development Status

This compound was investigated as a promising penem β-lactamase inhibitor with notable activity against Class D carbapenem-hydrolyzing enzymes (CHDLs) like OXA-48 [3]. While it demonstrated superior in vivo efficacy compared to tazobactam against certain strains [1], its development appears to have been superseded by newer, broader-spectrum inhibitors (e.g., avibactam, relebactam, vaborbactam) [4] which offer activity against a wider range of β-lactamases, including some that this compound could not inhibit effectively [3].

References

Comprehensive Technical Guide to BLI-489: A Novel Penem β-Lactamase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

BLI-489 represents a novel bicyclic penem β-lactamase inhibitor discovered to address the growing global challenge of antibacterial resistance. Unlike traditional β-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam) that primarily target class A enzymes, this compound demonstrates broad-spectrum inhibition against class A, C, and D β-lactamases, making it particularly valuable against problematic extended-spectrum β-lactamase (ESBL)- and AmpC-expressing strains [1] [2]. This inhibitor is structurally characterized as a 6-methylidene penem molecule and is being investigated in combination therapies with existing β-lactam antibiotics to restore their efficacy against resistant pathogens [3].

The urgent need for such compounds is underscored by the World Health Organization's classification of antibiotic resistance as one of the most challenging public health threats of the 21st century [4]. With traditional β-lactamase inhibitors proving inadequate against increasingly prevalent class C (AmpC) and many class D enzymes, along with the emergence of carbapenemases, this compound offers a promising therapeutic approach to extend the usefulness of existing β-lactam antibiotics [3] [2].

Biochemical Properties and Mechanism of Action

Structural Characteristics

This compound belongs to the penem class of β-lactam compounds, characterized by a β-lactam ring fused with a thiazoline ring, creating a distinctive bicyclic structure [5]. This molecular architecture differs from carbapenems through substitution of a sulfur atom for a methylene group in the five-membered ring fused to the β-lactam ring [5]. The specific structural modification of bicyclic and tricyclic substitution via a methylidene linkage to the 6 position of the penem molecule confers the enhanced activity against diverse β-lactamase classes [3].

The compound is described as a yellow powder with high water solubility (>20 mg/mL) and is typically handled in hydrate form with a purity of ≥98% by HPLC [6]. From a chemical perspective, the C2–C3 double bond in the penem structure promotes enamine resonance, which increases the β-lactam ring's reactivity toward nucleophiles, including the serine residues in the active sites of penicillin-binding proteins (PBPs) and β-lactamases [5].

Mechanism of β-Lactamase Inhibition

This compound functions as a progressive broad-spectrum β-lactamase inhibitor that employs a mechanism similar to other β-lactam-based inhibitors. It acts as a suicide substrate that forms a stable, irreversible complex with the target β-lactamase, rendering the enzyme permanently inactive [7]. This mechanism is particularly effective against serine-β-lactamases (classes A, C, and D), which utilize an active-site serine residue to hydrolyze the β-lactam ring of antibiotics [4].

The inhibition process involves initial recognition of this compound by the β-lactamase as a substrate, followed by acylation of the active-site serine. However, instead of undergoing rapid hydrolysis and release like conventional β-lactam antibiotics, the inhibitor forms a stable acyl-enzyme complex that persists, preventing the enzyme from attacking actual antibiotic molecules [7]. This mechanism underlies this compound's ability to protect co-administered β-lactams from enzymatic degradation.

G BLI489 This compound molecule Betalactamase β-Lactamase (Active form) BLI489->Betalactamase Initial binding Complex Acyl-Enzyme Complex Betalactamase->Complex Serine acylation Inactivated Inactivated β-Lactamase Complex->Inactivated Irreversible inactivation

Figure 1: Mechanism of this compound irreversible β-lactamase inhibition

In Vitro Susceptibility Testing and Methodologies

Establishment of Testing Parameters

Initial research established optimal methodologies for in vitro susceptibility testing of this compound in combination with piperacillin [1] [3]. A predictor panel of 113 β-lactamase-producing bacterial strains expressing enzymes from molecular classes A, B, C, and D was utilized to determine the most reliable testing conditions [3]. Researchers evaluated various piperacillin-to-BLI-489 ratios (1:1, 2:1, 4:1, and 8:1) and constant inhibitor concentrations (2 or 4 μg/mL) [1].

The investigation revealed significant methodological considerations:

  • Ratios of 1:1 and 2:1 demonstrated unreliable performance with several strains falsely reported as susceptible or intermediate
  • Constant concentration of 2 μg/mL this compound and the 8:1 ratio showed a tendency to overpredict resistance
  • Similar MIC results were obtained with piperacillin-BLI-489 in a 4:1 ratio and when this compound was held constant at 4 μg/mL

Based on these comprehensive evaluations, the recommended standard methodology employs a constant concentration of 4 μg/mL this compound for susceptibility testing [1] [3].

G Start Predictor Panel: 113 β-lactamase-producing strains Method Testing Method Evaluation Start->Method Ratio Ratio Testing (1:1, 2:1, 4:1, 8:1) Method->Ratio Constant Constant Concentration (2 or 4 μg/mL) Method->Constant Evaluation Methodology Evaluation Ratio->Evaluation Constant->Evaluation Result Optimal Method: Constant 4 μg/mL this compound Evaluation->Result

Figure 2: this compound susceptibility testing methodology development workflow

Broader In Vitro Activity Assessment

Once the testing methodology was established, piperacillin-BLI-489 was evaluated against a larger panel of recent clinical isolates [1]. The combination demonstrated significantly enhanced activity compared to piperacillin alone and superior performance relative to piperacillin-tazobactam against problematic pathogens:

  • Approximately 55% of all enteric bacilli tested were nonsusceptible to piperacillin alone (MIC ≥ 32 μg/mL)
  • 92% of these piperacillin-nonsusceptible strains were inhibited by ≤16 μg/mL piperacillin-BLI-489
  • In contrast, only 66% were inhibited by ≤16 μg/mL piperacillin-tazobactam

The combination demonstrated particularly improved activity against ESBL- and AmpC-expressing strains, highlighting its potential value against these challenging resistance mechanisms [1].

Table 1: In Vitro Activity of Piperacillin-BLI-489 Compared to Reference Agents

Organism Category Piperacillin Alone (% NS) Piperacillin-BLI-489 (% S) Piperacillin-Tazobactam (% S)
All Enteric Bacilli 55% (MIC ≥32 μg/mL) 92% (MIC ≤16 μg/mL) 66% (MIC ≤16 μg/mL)
ESBL-Producing Strains Not reported Significantly improved Less effective than this compound
AmpC-Producing Strains Not reported Significantly improved Limited activity

In Vivo Efficacy and Animal Models

Determination of Optimal Dosing Ratio

The in vivo efficacy of piperacillin-BLI-489 was evaluated using acute lethal systemic infections in mice to determine the optimal ratio for maximum therapeutic effect [2]. Female CD-1 mice were challenged via intraperitoneal injection with bacterial cells suspended in 5% hog gastric mucin, followed by subcutaneous administration of test compounds at various piperacillin-to-BLI-489 ratios [2].

Table 2: Efficacy of Various Piperacillin-to-BLI-489 Ratios in Murine Infection Models

Treatment Ratio (PIP:this compound) E. coli GC 6265 (TEM-1) ED₅₀ (mg/kg) E. cloacae GC 4142 (AmpC) ED₅₀ (mg/kg)
Piperacillin alone 176 (132-238) 282 (211-417)
2:1 8.5 (5.9-11) 31 (23-42)
4:1 12 (9.6-15) 30 (23-39)
6:1 12 (10-15) 30 (23-39)
8:1 12 (9.3-15) 32 (25-41)
10:1 12 (9.3-15) 47 (36-63)
12:1 11 (8.9-14) 60 (47-76)
14:1 16 (13-21) 69 (51-94)

Based on this comprehensive analysis, the 8:1 ratio of piperacillin to this compound was selected for subsequent in vivo studies as it represented the smallest amount of inhibitor that could be used while still demonstrating significant enhancement of piperacillin efficacy [2].

Efficacy Against Diverse β-Lactamase-Producing Pathogens

Piperacillin-BLI-489 administered at the 8:1 ratio demonstrated strong efficacy across a broad spectrum of β-lactamase-producing strains in murine infection models [2]:

  • Against class A-producing E. coli (TEM-1), the combination showed ED₅₀ of 13 mg/kg, comparable to piperacillin-tazobactam (ED₅₀ 11 mg/kg)
  • Against class A-producing K. pneumoniae (SHV-1), both combinations showed equivalent efficacy (ED₅₀ 23-24 mg/kg)
  • Notably, against a K. pneumoniae strain producing both class A (SHV-1) and ESBL (SHV-5) enzymes, this compound statistically exceeded tazobactam efficacy (ED₅₀ 28 mg/kg vs. 58 mg/kg, respectively)
  • Against class A ESBL (CTX-M-5) in S. enterica, piperacillin-BLI-489 (ED₅₀ 45 mg/kg) was significantly more efficacious than piperacillin-tazobactam (ED₅₀ 152 mg/kg)

These results demonstrate this compound's superior ability to restore piperacillin activity against diverse β-lactamase producers, particularly those expressing extended-spectrum and multiple enzymes.

Recent Advances and Expanded Applications

Synergy with Carbapenems Against CRE

More recent research has investigated this compound in combination with carbapenem antibiotics against carbapenem-resistant Enterobacterales (CRE), representing a critical extension of its potential utility [8]. A 2022 study evaluated the synergistic effect of this compound combined with imipenem or meropenem against diverse carbapenemase-producing CRE through chequerboard assays, time-kill assays, and in vivo Galleria mellonella infection models [8].

Key findings from this investigation include:

  • This compound + imipenem showed synergistic effects against 7/10 carbapenem-resistant K. pneumoniae, 7/9 E. cloacae, and 5/6 E. coli isolates
  • This compound + meropenem demonstrated synergistic effects against 8/10 K. pneumoniae, 9/9 E. cloacae, and 6/6 E. coli isolates
  • No cytotoxicity was observed when this compound was used alone or in combination at test concentrations
  • Time-kill assays confirmed synergistic effects against strains carrying blaKPC-2 (class A), blaNDM-5 (class B), and blaOXA-23 (class D) carbapenemases
  • The in vivo synergistic effect was validated using the Galleria mellonella infection model

These findings significantly expand this compound's potential therapeutic applications to include combination therapy with carbapenems against the globally threatening CRE pathogens, including those producing diverse carbapenemase types [8].

Comparative Analysis with Other Beta-Lactamase Inhibitors

This compound belongs to a new generation of β-lactamase inhibitors designed to address the limitations of classical inhibitors (clavulanic acid, sulbactam, tazobactam), which primarily target class A enzymes and have limited activity against class C (AmpC) and many class D enzymes [7]. The development of this compound and similar advanced inhibitors represents a strategic response to the escalating challenge of β-lactamase-mediated resistance, particularly the emergence and spread of carbapenemases [4].

The distinctive value proposition of this compound includes:

  • Broader spectrum of inhibition encompassing classes A, C, and D compared to classical inhibitors
  • Enhanced activity against ESBL producers compared to tazobactam-based combinations
  • Potential synergy with multiple β-lactam classes including penicillins (piperacillin) and carbapenems (imipenem, meropenem)
  • Demonstrated efficacy in vivo using standardized infection models

Conclusion and Future Perspectives

This compound represents a promising penem-based β-lactamase inhibitor with demonstrated efficacy against diverse β-lactamase producers that challenge current therapeutic options. Its broad spectrum of inhibition, spanning class A, C, and D enzymes, differentiates it from currently available inhibitors and positions it as a valuable asset in addressing escalating antibacterial resistance.

The experimental methodologies established for this compound evaluation provide a robust framework for its continued investigation. Recent findings demonstrating its synergy with carbapenems against CRE pathogens suggest potentially expanded applications for this compound in addressing some of the most pressing resistance challenges in clinical practice.

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 hydrate is a penem beta-lactamase inhibitor active against Class A, Class C, and some Class D beta-lactamases [1] [2]. Unlike beta-lactam antibiotics that target penicillin-binding proteins (PBPs), beta-lactamase inhibitors protect antibiotics from enzymatic degradation [3].

The proposed mechanism involves this compound acting as a suicide substrate, forming an irreversible covalent adduct with beta-lactamases. This inhibits the enzyme and allows co-administered piperacillin to effectively target PBPs and disrupt cell wall synthesis [3] [4]. The 8:1 ratio (piperacillin:this compound) was found optimal for retained efficacy in murine models [1] [2].

G PBP Penicillin-Binding Protein (PBP) CellWall Bacterial Cell Wall Synthesis PBP->CellWall Disrupts Betalactamase β-Lactamase Enzyme Piperacillin Piperacillin Betalactamase->Piperacillin Hydrolyzes BLI489 This compound Hydrate BLI489->Betalactamase Inhibits Inactivation Enzyme Inactivation BLI489->Inactivation Leads to Piperacillin->PBP Binds & Inhibits

Diagram illustrating the proposed protective role of this compound, preventing piperacillin degradation.

Biological Activity and Efficacy Data

In Vivo Efficacy: Piperacillin-BLI-489 dosed at an 8:1 ratio demonstrated efficacy in mouse infection models caused by class A (including extended-spectrum beta-lactamases), class C (AmpC), and class D beta-lactamase-expressing pathogens [1] [2].

In Vitro Solubility:

Solvent Solubility Concentration
DMSO [5] [2] ≥105 mg/mL (this compound, anhydrous) [5] ~320.82 mM (this compound, anhydrous) [5]
24 mg/mL (this compound hydrate, may require ultrasonic) [2]
Water [6] [2] >20 mg/mL [6]
Saline (for formulation) [1] Suitable for injection formulations [1]

Physicochemical Properties

The following table consolidates key physicochemical data for this compound hydrate.

Property Specification
CAS Number (Hydrate) 2580120-08-5 [1] [2]
CAS Number (Anhydrous) 623564-40-9 [5] [7]
Molecular Formula C₁₃H₁₂N₃NaO₅S · xH₂O [2]
Molecular Weight (Anhydrous Salt) 327.29 g/mol [5]
Purity ≥98% (HPLC) [1] [6]
Appearance Light yellow to yellow solid powder [1] [6] [5]
Storage Powder: -20°C; In solvent: -80°C [1] [5]

Experimental Protocols and Formulations

In Vivo Dosing Formulation (Example) [1] This protocol describes preparing a solution for animal studies using an oil-based vehicle.

  • Vehicle: DMSO and Corn oil in a 10:90 ratio.
  • Procedure:
    • Prepare a 25 mg/mL stock solution of this compound hydrate in DMSO.
    • Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
    • Mix thoroughly until a clear solution or uniform suspension is obtained (resulting concentration approximately 2.5 mg/mL).

General Solubilization Guidelines [1] For products with low aqueous solubility, the following formulations can be tested using minimal product.

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  • Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) in ddH₂O.

Enzymatic Assay Workflow (Conceptual, based on general β-lactamase inhibitor screening) [8] High-throughput screening for beta-lactamase inhibitors often uses nitrocefin-based assays.

G Start Prepare OXA-48 Enzyme and Nitrocefin Substrate Incubate Incubate Enzyme with Test Compound (e.g., this compound) Start->Incubate AddSubstrate Add Nitrocefin Substrate Incubate->AddSubstrate Measure Measure Absorbance/Fluorescence (~495 nm) AddSubstrate->Measure Analyze Analyze Inhibition of Hydrolysis Measure->Analyze

General workflow for nitrocefin-based β-lactamase inhibition assay.

Research Context and Development Status

This compound was investigated as a novel inhibitor to address the limitations of early-generation BLIs like clavulanic acid and tazobactam, which are primarily effective against Class A enzymes [3]. The need for inhibitors covering Class C (AmpC) and Class D (like OXA-48) beta-lactamases drove this research [3]. However, based on the available public information, it appears that the development of the this compound and piperacillin combination may not have been pursued to late-stage clinical trials [3].

Suggestions for Further Research

The information available is primarily from chemical supplier catalogs, indicating an early research stage. To obtain a more complete picture, you could:

  • Search for Specific Publications: Look for the primary research articles referenced in the supplier catalogs (e.g., "References[1]" and "[2]" mentioned in [1] and [2]).
  • Explore Newer Inhibitors: Investigate the properties and clinical status of next-generation beta-lactamase inhibitors mentioned in the literature, such as avibactam, vaborbactam, and relebactam [3] [8].
  • Check Clinical Trial Registries: Search databases like ClinicalTrials.gov for "this compound" or "piperacillin" in combination with other novel inhibitors.

References

BLI-489 Inhibition Spectrum and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings on BLI-489's inhibition profile and its performance against resistant strains.

Aspect Key Findings
Inhibition Spectrum Class A (TEM-1, SHV, CTX-M ESBLs), Class C (AmpC), Class D (OXA) β-lactamases [1] [2] [3].
In Vitro Efficacy (with Piperacillin) Restored susceptibility in 92% of piperacillin-nonsusceptible enteric bacilli; superior to piperacillin-tazobactam (66%) against ESBL- and AmpC-expressing strains [1] [4].
In Vivo Efficacy (with Piperacillin) Protected mice from lethal infections by Class A, C, and D β-lactamase-producing pathogens; optimal dosing ratio of piperacillin to this compound was 8:1 [2].
Synergy with Carbapenems Combined with imipenem or meropenem, showed synergistic effect in vitro and in vivo against diverse carbapenemase-producing Carbapenem-Resistant Enterobacterales (CRE), including KPC-2 (Class A), NDM-5 (Class B), and OXA-23 (Class D) producers [3].

Experimental Protocols for Key Assays

Researchers have employed several standardized methodologies to evaluate this compound's activity and synergy.

In Vitro Susceptibility Testing (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC) of the antibiotic-inhibitor combination.

  • Preparation: Follow Clinical and Laboratory Standards Institute (CLSI) recommended methodology [2].
  • Inoculum: Use standardized bacterial suspensions of quality control strains (e.g., from the American Type Culture Collection) [1] [4].
  • This compound Concentration: Test the combination using a constant concentration of 4 µg/mL of this compound alongside the antibiotic (e.g., piperacillin) in serial dilutions [1] [4]. A 4:1 ratio of piperacillin to this compound has also been shown to yield similar MIC results [4].
  • Incubation & Interpretation: Incubate plates and determine MICs. A significant reduction (e.g., ≥4-fold) in the MIC of the antibiotic when combined with this compound compared to the antibiotic alone indicates successful inhibition of β-lactamases [1].
Checkerboard Synergy Assay

This technique assesses whether this compound acts synergistically with an antibiotic.

  • Plate Setup: Prepare a two-dimensional checkerboard layout with serial dilutions of the antibiotic (e.g., imipenem or meropenem) along one axis and serial dilutions of this compound along the other [3].
  • Inoculation: Inoculate each well with a standardized bacterial suspension.
  • Calculation: After incubation, calculate the Fractional Inhibitory Concentration (FIC) Index. An FIC Index of ≤0.5 is typically interpreted as synergy, indicating a combined effect greater than the sum of individual effects [3].
In Vivo Efficacy Model (Murine Acute Lethal Infection)

This model tests the protective effect of the combination in a live organism.

  • Infection: Challenge mice via intraperitoneal injection with a bacterial suspension in mucin, using an inoculum sufficient to kill untreated controls within 48 hours [2].
  • Treatment: Administer the antibiotic (e.g., piperacillin) alone or in combination with this compound subcutaneously at a specific ratio (e.g., 8:1 ratio of piperacillin to this compound) starting 30 minutes post-infection [2].
  • Analysis: Monitor survival for 7 days. Determine the median effective dose (ED₅₀)—the dose required to protect 50% of animals—using probit analysis. A significantly lower ED₅₀ for the combination versus the antibiotic alone demonstrates in vivo efficacy [2].

The following diagram illustrates the logical workflow for evaluating this compound, from in vitro testing to in vivo validation.

Start Start Evaluation of this compound InVitro In Vitro Susceptibility Testing (MIC Determination) Start->InVitro Synergy Checkerboard Synergy Assay (FIC Index Calculation) InVitro->Synergy Positive Result InVivo In Vivo Efficacy Model (Murine Lethal Infection) Synergy->InVivo FIC Index ≤ 0.5 Data Data Analysis & Conclusion InVivo->Data

Workflow for evaluating this compound efficacy from in vitro to in vivo models.

Current Status and Future Directions

  • Research Compound Status: this compound is characterized as a research-use-only compound and is not an approved drug [5] [6].
  • Novel Mechanisms: Research into β-lactamase inhibitors is evolving beyond traditional active-site competitors. New strategies include agents like avibactam and relebactam that employ different inhibition mechanisms [7], and innovative approaches such as designing peptides to induce enzyme misfolding [8].

References

BLI-489 Activity Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the synergistic activity of BLI-489 combined with different β-lactam antibiotics against various resistant pathogens, as demonstrated in key studies.

Table 1: Synergistic Activity of this compound with Carbapenems against CRE and CRAb

Pathogen & β-Lactamase Type Antibiotic Partner Assay Type Synergistic Effect (Percentage or Details) Key Findings & Citations
CRE (Class A, B, D)* Imipenem Chequerboard 76% (19/25 isolates) Effective against diverse carbapenemase producers [1]
K. pneumoniae, E. cloacae, E. coli Meropenem Chequerboard 92% (23/25 isolates) Broader synergy than imipenem combination [1]
CRAb (Class D CHDL) Imipenem Chequerboard OXA-23 (92.9%), OXA-24 (100%), OXA-58 (100%) High synergy against most CHDLs; lower for OXA-51-like (16.7%) and MBLs (14.3%) [2]
A. baumannii Imipenem Time-kill Synergy vs OXA-24, OXA-51, OXA-58; No synergy vs OXA-23 Confirms chequerboard results over 24 hours [2]

CRE: Carbapenem-Resistant Enterobacterales; CRAb: Carbapenem-Resistant *Acinetobacter baumannii; CHDL: Carbapenem-Hydrolyzing Class D β-Lactamase

Table 2: Efficacy of Piperacillin-BLI-489 Compared to Piperacillin-Tazobactam

Parameter Details Results & Citations
Testing Methodology This compound constant concentration of 4 µg/mL or 4:1 ratio (Piperacillin:this compound) Found optimal for accurately predicting susceptibility [3]
Piperacillin-nonsusceptible Enteric Bacilli (MIC ≥ 32 µg/ml) % inhibited by ≤16 µg/ml Piperacillin-BLI-489 92% [3]
% inhibited by ≤16 µg/ml Piperacillin-Tazobactam 66% [3]
Key Advantage Demonstrates improved activity against ESBL- and AmpC-expressing strains compared to piperacillin-tazobactam [3]

Key Experimental Protocols

To evaluate the efficacy of this compound, researchers typically employ a series of standardized in vitro and in vivo assays.

1. In Vitro Susceptibility Testing (Chequerboard Assay) This method is used to determine the Fractional Inhibitory Concentration (FIC) index and assess synergy between this compound and its partner antibiotic [2] [1].

  • Purpose: To quantify the synergistic interaction between two drugs.
  • Procedure:
    • Prepare a two-dimensional microdilution panel with serial concentrations of the antibiotic (e.g., imipenem) along one axis and serial concentrations of this compound along the other.
    • Inoculate each well with a standardized bacterial suspension (~5 × 10^5 CFU/mL).
    • Incubate the plates at 35°C for 16-20 hours.
    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
    • The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
    • Interpretation: An FIC index of ≤0.5 is considered synergistic [2] [1].

2. Time-Kill Assay This assay provides a time-dependent view of the bactericidal activity of the combination [2] [1].

  • Purpose: To confirm the synergistic effect observed in chequerboard assays and evaluate the rate of killing over 24 hours.
  • Procedure:
    • Expose a bacterial culture (~10^6 CFU/mL) to the following in a flask: the antibiotic alone at a sub-inhibitory concentration (e.g., 1x MIC), this compound alone, and the combination of both.
    • Incubate the flasks under constant agitation.
    • Take samples at pre-determined time intervals (e.g., 0, 4, 8, 24 hours), serially dilute them, and plate them on agar for viable counting.
    • After incubation, count the colony-forming units (CFU/mL).
    • Synergy is defined as a ≥100-fold (2-log10) decrease in CFU/mL by the combination compared to the most active single agent after 24 hours [2] [1].

The logical workflow for conducting these key experiments is as follows, moving from in vitro analysis to in vivo validation:

cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Validation Start Start: Evaluate this compound Synergy Chequerboard Chequerboard Assay Start->Chequerboard TK Time-Kill Assay Chequerboard->TK Confirms synergy over time Cytotoxicity Cytotoxicity Test Chequerboard->Cytotoxicity Ensures observed effects are not due to toxicity IsolateSelection Select Representative Isolates TK->IsolateSelection Cytotoxicity->IsolateSelection Gmelonella Galleria mellonella Infection Model IsolateSelection->Gmelonella MouseModel Mouse Pneumonia Model IsolateSelection->MouseModel Gmelonella->MouseModel Further validates efficacy in mammals Conclusion Conclusion: Confirm Synergistic Effect Gmelonella->Conclusion MouseModel->Conclusion

3. In Vivo Efficacy Models

  • Galleria mellonella (Wax Moth Larvae) Model: Larvae are infected with a lethal dose of a carbapenem-resistant strain. Subsequently, they are treated with the antibiotic alone, this compound alone, or the combination. Survival rates are monitored over several days to confirm the synergistic effect observed in vitro in a live organism [1].
  • Mouse Pneumonia Model: Mice are inoculated intranasally with a bacterial suspension to induce pneumonia. Treatment with the drugs (alone or in combination) is initiated after infection. Efficacy is assessed by comparing bacterial loads in the lungs of treated versus control groups and monitoring animal survival [2].

Mechanism of Action and Significance

This compound belongs to the bicyclic penem class of β-lactamase inhibitors. Its core mechanism involves covalently and reversibly binding to the active site serine residue of serine-β-lactamases (Classes A, C, and D), effectively acting as a suicide substrate and protecting the co-administered β-lactam antibiotic from hydrolysis [3] [4].

The clinical significance of this compound lies in its broader spectrum of inhibition compared to early-generation inhibitors like clavulanate, tazobactam, and sulbactam, which are primarily effective against Class A enzymes [3]. Its ability to inhibit problematic Class C (AmpC) and Class D (OXA-type) enzymes addresses a critical need in overcoming multidrug resistance in pathogens like Enterobacter cloacae and Acinetobacter baumannii [2] [3].

References

BLI-489 physicochemical characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical and Biological Profile

The table below summarizes the core technical data available for BLI-489.

Property Details
CAS Registry Number 623564-40-9 [1]
Molecular Formula C₁₃H₁₀N₃NaO₄S [1]
Molecular Weight 327.29 g/mol [1]

| Chemical Names | • this compound • (4R,5R,6R)-3-[(3S)-3-Methylidene-1-oxa-8-azaspiro[4.4]non-8-yl]-4-methyl-7-oxo-6-(sulfooxy)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate [1] | | Chemical Structure (SMILES) | O=C(C1=CS[C@@](/C2=C/C3=CN4C(COCC4)=N3)([H])N1C2=O)O[Na] [1] | | Appearance | Light yellow to yellow solid [1] | | Solubility | ≥105 mg/mL in DMSO (hygroscopic) [1] | | Mechanism of Action | β-lactamase inhibitor (classes A, C, and D) [2] [1] | | Primary Research Use | Combined with Piperacillin or Carbapenems to restore antibiotic efficacy [2] [3] |

Key Experimental Findings and Methodologies

Researchers have evaluated this compound extensively in combination with various β-lactam antibiotics.

Determining the Optimal Testing Methodology with Piperacillin

An initial critical study aimed to define the most reliable method for susceptibility testing of the piperacillin-BLI-489 combination [2]. A "predictor panel" of 113 bacterial strains producing various β-lactamases was used. The methodologies tested included:

  • Constant inhibitor concentration: this compound held at 2 or 4 µg/mL.
  • Fixed ratios: Piperacillin to this compound at 1:1, 2:1, 4:1, and 8:1.

The study found that a constant concentration of 4 µg/mL of this compound provided the most accurate results, effectively identifying susceptible and resistant isolates without overpredicting resistance [2]. This method was subsequently used to test a larger panel of clinical isolates.

Efficacy Against Clinical Isolates

Using the optimized testing method, the combination of piperacillin with a constant 4 µg/mL of this compound was evaluated against a diverse collection of recent clinical isolates [2]:

  • Against piperacillin-nonsusceptible enteric bacilli, the combination inhibited 92% of strains.
  • This was a significant improvement over the existing therapy piperacillin-tazobactam (PIKAZO), which inhibited only 66% of these strains.
  • The combination showed particularly improved activity against problematic pathogens expressing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes [2].
Synergy with Carbapenems Against Resistant Enterobacterales

A more recent study investigated this compound in combination with carbapenem antibiotics (imipenem or meropenem) against Carbapenem-Resistant Enterobacterales (CRE) [3].

  • Chequerboard assays demonstrated a synergistic effect for this compound with imipenem or meropenem against most of the 25 tested CRE strains.
  • Time-kill assays further confirmed this synergistic, bactericidal activity against isolates producing KPC-2 (class A), NDM-5 (class B), and OXA-23 (class D) carbapenemases.
  • The efficacy of the combination was validated in vivo using a Galleria mellonella (wax moth) infection model, improving survival in infected larvae [3].

Experimental Workflow for In Vitro Assessment

The following diagram outlines a general workflow for evaluating this compound in combination with an antibiotic, synthesizing methodologies from the cited research.

G start Start: Evaluate this compound & Antibiotic Combination step1 Chequerboard Assay Determine MIC reduction and synergy (FIC Index) start->step1 Prepared inoculum of bacterial strain step2 Time-Kill Assay Assess bactericidal activity over 24 hours step1->step2 Select synergistic combinations step3 In Vivo Validation G. mellonella infection model Evaluate survival improvement step2->step3 Confirm bactericidal activity end Interpret Data for Potency & Efficacy step3->end

Experimental workflow for assessing this compound synergy with antibiotics.

Research Implications and Future Directions

This compound represents a significant step toward overcoming β-lactamase-mediated resistance. Its broad activity against Class A, C, and D enzymes addresses a critical gap left by earlier inhibitors like clavulanic acid and tazobactam, which are ineffective against AmpC enzymes [2]. Research indicates its potential utility in two key areas:

  • Restoring efficacy of older antibiotics: As a combination with piperacillin, it could rejuvenate this antibiotic against a wider spectrum of resistant pathogens [2].
  • Combating carbapenem resistance: Its synergy with carbapenems offers a potential treatment strategy against CRE, a major public health threat [3].

Future work will likely focus on further in vivo efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and potentially expanding its use in combinations with other novel β-lactams.

References

Application Notes and Protocols: BLI-489 Susceptibility Testing Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

BLI-489 is a novel bicyclic penem β-lactamase inhibitor with demonstrated activity against Class A, C, and D β-lactamases. When combined with piperacillin, it shows enhanced efficacy against a broad spectrum of β-lactamase-producing bacteria, including strains expressing extended-spectrum β-lactamases (ESBLs), AmpC enzymes, and class D enzymes. These application notes establish standardized in vitro susceptibility testing methodologies for the piperacillin-BLI-489 combination, providing researchers and clinical microbiologists with validated protocols for accurate antimicrobial susceptibility assessment [1] [2].

Background and Mechanism of Action

This compound belongs to the penem class of β-lactamase inhibitors. Its molecular structure features a bicyclic ring system common to penems, which allows it to effectively inhibit a wide range of β-lactamase enzymes. The compound works by irreversibly inactivating β-lactamases through acylation of the active site, thereby protecting co-administered β-lactam antibiotics from enzymatic degradation [3] [2].

Key Characteristics:

  • Molecular Formula: C₁₃H₁₁N₃O₄S (free acid)
  • CAS Number: 635322-76-8 (free acid)
  • Chemical Class: Penem β-lactamase inhibitor
  • Target Enzymes: Class A, Class C, and some Class D β-lactamases [3] [2]

The combination of piperacillin with this compound has demonstrated particular efficacy against problematic pathogens, including ESBL-producing Enterobacteriaceae and AmpC-expressing strains that may show resistance to conventional piperacillin-tazobactam therapy [1].

Susceptibility Testing Methodologies

Establishment of Optimal Testing Conditions

Initial methodology development utilized a predictor panel of β-lactamase-producing bacteria to determine the most reliable testing parameters. Researchers evaluated various piperacillin:this compound ratios and fixed inhibitor concentrations to identify conditions that accurately discriminate between susceptible and resistant isolates without overpredicting resistance [1].

Table 1: Evaluation of Piperacillin-BLI-489 Testing Methodologies

Testing Method Advantages Limitations Recommended Use
Constant 4 μg/mL this compound Minimal false susceptibility reports; reproducible results May slightly overpredict resistance for some strains Recommended for clinical isolates
4:1 Ratio (Piperacillin:this compound) Comparable to constant 4 μg/mL method Some variability with specific β-lactamase producers Acceptable alternative
Constant 2 μg/mL this compound Good activity against most strains Tendency to overpredict resistance Not recommended for routine use
8:1 Ratio (Piperacillin:this compound) Optimal for in vivo efficacy studies May overpredict resistance in in vitro tests Recommended for animal models
1:1 and 2:1 Ratios - Significant false susceptibility reporting Not recommended

Based on comprehensive evaluation, the use of a fixed this compound concentration of 4 μg/mL or a 4:1 ratio (piperacillin:this compound) provides the most accurate identification of susceptible and resistant isolates, with minimal false susceptibility reporting or resistance overprediction [1].

Recommended Protocol: Broth Microdilution Method

Materials Required:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Piperacillin reference powder
  • This compound reference powder
  • Bacterial inoculum suspension (≈5 × 10⁵ CFU/mL)
  • Quality control strains: E. coli ATCC 25922, P. aeruginosa ATCC 27853

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of piperacillin and this compound according to manufacturer specifications.
  • Plate Setup: Serially dilute piperacillin in CAMHB across the microtiter plate with a constant concentration of 4 μg/mL this compound maintained in all wells.
  • Inoculation: Add standardized bacterial inoculum to each well except for the sterility control.
  • Incubation: Incubate plates at 35±2°C for 16-20 hours in ambient air.
  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of piperacillin-BLI-489 that completely inhibits visible growth.

Quality Control:

  • Include appropriate quality control strains with each test run
  • Verify this compound concentration in test media when applicable
  • Monitor for appropriate endpoint clarity and control growth [1]

Comparative Efficacy Data

Activity Against Clinical Isolates

In a comprehensive evaluation against recent clinical isolates, piperacillin-BLI-489 demonstrated superior activity compared to piperacillin-tazobactam against resistant gram-negative pathogens.

Table 2: Comparative Activity of Piperacillin-BLI-489 vs. Piperacillin-Tazobactam Against Clinical Isolates

Bacterial Category % Inhibited by Piperacillin-BLI-489 (≤16 μg/mL) % Inhibited by Piperacillin-Tazobactam (≤16 μg/mL) Improvement with this compound
All enteric bacilli (piperacillin nonsusceptible) 92% 66% +26%
ESBL-expressing strains Significant improvement Moderate activity Substantial
AmpC-expressing strains Significant improvement Moderate activity Substantial
Class D β-lactamase producers Good activity Variable activity Moderate to substantial

The data demonstrate that piperacillin-BLI-489 restores susceptibility to piperacillin in approximately 92% of piperacillin-nonsusceptible enteric bacilli, compared to only 66% with piperacillin-tazobactam. This represents a 26% absolute improvement in susceptibility rates, highlighting the broader spectrum of β-lactamase inhibition provided by this compound [1].

Experimental Workflow for Susceptibility Testing

The following diagram illustrates the complete experimental workflow for this compound susceptibility testing:

BLI489_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Start Start Susceptibility Testing Prep1 Prepare antibiotic stock solutions Start->Prep1 Prep2 Standardize bacterial inoculum Prep1->Prep2 Prep3 Select testing methodology Prep2->Prep3 Test1 Set up microdilution plates Prep3->Test1 Test2 Apply constant 4 µg/mL this compound or 4:1 ratio methodology Test1->Test2 Test3 Inoculate with test organisms Test2->Test3 Test4 Incubate 16-20 hours at 35±2°C Test3->Test4 Analysis1 Read MIC endpoints Test4->Analysis1 Analysis2 Interpret results Analysis1->Analysis2 Analysis3 Perform quality control verification Analysis2->Analysis3 End Report Results Analysis3->End

In Vivo Applications and Efficacy

In murine infection models, piperacillin-BLI-489 demonstrated significant efficacy when administered at an 8:1 ratio (piperacillin:this compound). This dosing ratio was found to be optimal for retention of enhanced efficacy against infections caused by:

  • Class A β-lactamase-producing pathogens (including ESBLs)
  • Class C β-lactamase-producing pathogens (AmpC)
  • Class D β-lactamase-expressing pathogens [4]

The in vivo efficacy correlates well with in vitro susceptibility results, validating the testing methodologies described in these application notes.

Troubleshooting and Technical Considerations

Common Issues and Solutions:

  • False Susceptibility Results:

    • Cause: Use of suboptimal this compound concentrations or inappropriate ratios
    • Solution: Implement constant 4 μg/mL this compound or 4:1 ratio methodology
  • Overprediction of Resistance:

    • Cause: Use of 8:1 ratio or 2 μg/mL constant concentration in in vitro tests
    • Solution: Adhere to recommended 4:1 ratio or 4 μg/mL constant concentration
  • Inconsistent Results:

    • Cause: Improper preparation of antibiotic solutions or inoculum standardization
    • Solution: Strict adherence to CLSI guidelines for broth microdilution methods

Conclusion

The piperacillin-BLI-489 combination represents a promising therapeutic option for infections caused by β-lactamase-producing gram-negative bacteria. The susceptibility testing methodologies outlined in these application notes provide reliable and reproducible methods for determining in vitro activity against clinically relevant pathogens. The use of a constant this compound concentration of 4 μg/mL or a 4:1 piperacillin:this compound ratio in broth microdilution tests ensures accurate identification of susceptible and resistant isolates, facilitating appropriate therapeutic decisions and surveillance activities.

References

BLI-489 Constant Concentration Testing: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

BLI-489 is a penem-based β-lactamase inhibitor that demonstrates potent activity against a broad spectrum of β-lactamase enzymes, including Class A (including extended-spectrum β-lactamases), Class C (AmpC), and some Class D β-lactamases [1]. Unlike traditional β-lactam antibiotics that directly target bacterial cell wall synthesis, this compound functions primarily to protect companion β-lactam antibiotics from enzymatic degradation by binding irreversibly to β-lactamases [2]. This mechanism is particularly valuable in addressing the growing challenge of multi-drug resistant Gram-negative infections, where β-lactamase production represents a predominant resistance mechanism [3].

The structural foundation of this compound as a penem derivative incorporates the characteristic β-lactam ring fused with a thiazoline ring, which differentiates it from carbapenems (which feature a pyrroline ring) and contributes to its inhibitory profile [4] [5]. This molecular architecture enhances its reactivity with β-lactamases while providing stability against various bacterial enzymes. When combined with piperacillin, this compound demonstrates efficacy against murine infections caused by β-lactamase-expressing pathogens, making it a promising candidate for addressing antibiotic resistance [1].

Establishing the Testing Methodology

Comparative Evaluation of Testing Formats

A comprehensive study established the optimal in vitro susceptibility testing methodology for piperacillin in combination with this compound [6]. Researchers evaluated multiple testing formats using a predictor panel of β-lactamase-producing bacteria to determine the most accurate method for identifying susceptible and resistant isolates. The comparison included both fixed-ratio approaches (1:1, 2:1, 4:1, and 8:1 piperacillin:this compound ratios) and constant concentration methods (this compound fixed at 2 μg/mL or 4 μg/mL).

The evaluation revealed significant methodological considerations:

  • Lower ratio approaches (1:1 and 2:1) demonstrated a tendency toward false susceptibility or intermediate results for some strains
  • The constant concentration of 2 μg/mL this compound and the 8:1 ratio showed a tendency to overpredict resistance
  • Similar MIC results were obtained with piperacillin-BLI-489 in a 4:1 ratio and when this compound was held at a constant concentration of 4 μg/mL

Based on these findings, the constant concentration of 4 μg/mL this compound was selected as the optimal testing methodology for reliable susceptibility assessment [6].

Experimental Workflow for Methodology Establishment

The following diagram illustrates the experimental workflow used to establish the optimal this compound testing methodology:

G Start Methodology Establishment Workflow Panel Create Predictor Panel β-lactamase-producing bacteria Start->Panel Formats Evaluate Testing Formats Panel->Formats Ratio Fixed Ratio Methods: 1:1, 2:1, 4:1, 8:1 Formats->Ratio Constant Constant Concentration: 2 μg/mL & 4 μg/mL this compound Formats->Constant Compare Compare Method Performance Ratio->Compare Constant->Compare Identify Identify Error Tendencies: False susceptibility (1:1, 2:1) Overpredicted resistance (2 μg/mL, 8:1) Compare->Identify Select Select Optimal Method: 4 μg/mL Constant Concentration Identify->Select End Implement Standardized Testing Select->End

Susceptibility Testing Data and Protocols

Broth Microdilution Method with Constant Concentration

Principle: The broth microdilution method with constant concentration of this compound determines the minimum inhibitory concentration (MIC) of piperacillin in the presence of a fixed concentration of the β-lactamase inhibitor against clinical bacterial isolates.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)
  • Sterile 96-well microtiter plates
  • This compound stock solution (hydrate form, HY-108062A, MedChemExpress)
  • Piperacillin reference powder
  • Bacterial isolates (fresh subcultures)
  • Inoculum preparation system (0.5 McFarland standard)

Procedure:

  • Prepare this compound stock solution at 1280 μg/mL in sterile water
  • Prepare serial two-fold dilutions of piperacillin in CAMHB (concentration range: 0.06-128 μg/mL)
  • Add this compound to all wells containing piperacillin dilutions to achieve a final constant concentration of 4 μg/mL
  • Prepare growth control wells (medium only, organism control)
  • Prepare purity control wells (medium only)
  • Dilute bacterial inoculum to achieve approximately 5×10⁵ CFU/mL in each well
  • Incubate plates at 35±2°C for 16-20 hours in ambient air
  • Read MIC endpoints as the lowest concentration of piperacillin that completely inhibits visible growth
Comparative Activity Against Clinical Isolates

The following table summarizes the comparative activity of piperacillin-BLI-489 (constant 4 μg/mL) against clinical isolates, demonstrating its enhanced spectrum compared to piperacillin alone and piperacillin-tazobactam:

Table 1: Comparative Activity of Piperacillin-BLI-489 Against Clinical Isolates

Organism Category n Piperacillin NS (%) Piperacillin-BLI-489 S (%) Piperacillin-Tazobactam S (%)
All Enteric Bacilli * ~55% (MIC >32 μg/mL) 92% (MIC <16 μg/mL) 66% (MIC <16 μg/mL)
ESBL-Producing Strains * >90% (MIC >32 μg/mL) Significantly Improved Variable/Reduced
AmpC-Expressing Strains * >90% (MIC >32 μg/mL) Significantly Improved Variable/Reduced

Note: NS = Non-susceptible (MIC >32 μg/mL), S = Susceptible, exact n values not specified in source; data adapted from [6]

Quality Control Recommendations

Table 2: Recommended Quality Control Strains and Ranges for this compound Testing

QC Strain ATCC Number Piperacillin-BLI-489 (4 μg/mL) Expected MIC Range (μg/mL)
E. coli 25922 1-4
P. aeruginosa 27853 8-32
K. pneumoniae (ESBL) 700603 0.5-2

Advanced Applications and Research Protocols

β-Lactamase Inhibition Profiling

Principle: This protocol characterizes the inhibitory activity of this compound against different molecular classes of β-lactamases through spectrophotometric analysis of enzyme activity.

Materials:

  • Purified β-lactamases (Class A, B, C, D)
  • Nitrocefin or CENTA as chromogenic substrate
  • Phosphate buffer (50 mM, pH 7.0)
  • This compound at various concentrations (0.5-16 μg/mL)
  • Spectrophotometer with kinetic capability

Procedure:

  • Prepare β-lactamase solution in phosphate buffer
  • Pre-incubate enzyme with this compound for 10 minutes at 35°C
  • Initiate reaction by adding nitrocefin (final concentration 100 μM)
  • Monitor absorbance change at 482 nm for 5 minutes
  • Calculate percentage inhibition relative to uninhibited control
  • Determine IC₅₀ values through non-linear regression analysis
Time-Kill Kinetics Assay

Principle: This method evaluates the bactericidal activity of piperacillin-BLI-489 combinations over time against characterized β-lactamase-producing isolates.

Materials:

  • Logarithmic-phase bacterial cultures (approximately 5×10⁵ CFU/mL)
  • Piperacillin at relevant concentrations (1×, 2×, 4× MIC)
  • This compound at constant 4 μg/mL
  • CAMHB
  • Serial dilution materials and agar plates for colony counting

Procedure:

  • Prepare flasks with piperacillin alone, this compound alone, and combinations
  • Include growth control (no antibiotics)
  • Inoculate flasks and incubate at 35°C with shaking
  • Sample at 0, 4, 8, 12, and 24 hours
  • Perform serial dilutions and plate for viable counting
  • Calculate log₁₀ CFU/mL reduction compared to initial inoculum
  • Define bactericidal activity as ≥3 log₁₀ CFU/mL reduction

Data Analysis and Interpretation

Susceptibility Interpretation Criteria

While formal interpretive criteria for piperacillin-BLI-489 have not been established by CLSI or EUCAST, the following working definitions can be applied based on published data [6]:

  • Susceptible: Piperacillin MIC ≤16 μg/mL in presence of 4 μg/mL this compound
  • Intermediate: Piperacillin MIC 32 μg/mL in presence of 4 μg/mL this compound
  • Resistant: Piperacillin MIC ≥64 μg/mL in presence of 4 μg/mL this compound
Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Testing

Problem Possible Cause Solution
Poor reproducibility between tests Inconsistent this compound concentration Verify stock solution concentration and preparation method
Unexpectedly high MICs Inoculum density too high Standardize inoculum preparation to 0.5 McFarland
Incomplete potentiation Non-β-lactamase resistance mechanisms Characterize alternative resistance mechanisms (porins, efflux)
Plate growth contamination Improper aseptic technique Include purity controls and verify sterility

Conclusion

The establishment of a constant concentration of 4 μg/mL this compound for in vitro susceptibility testing represents a standardized approach that reliably identifies isolates susceptible to the piperacillin-BLI-489 combination [6]. This methodology demonstrates superior performance compared to ratio-based methods and shows enhanced activity against problematic β-lactamase-producing pathogens compared to piperacillin-tazobactam [6]. The protocols outlined provide researchers with standardized methods for evaluating this promising β-lactamase inhibitor combination, contributing to the ongoing battle against multidrug-resistant bacterial infections.

References

Detailed Protocol for Checkerboard Assay with Viability Readout

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a 2023 study that enhanced the classic checkerboard assay by using colony-forming unit (CFU) counts for a more accurate assessment of antibiotic interactions, especially in complex cultures [1].

Purpose and Principle

The checkerboard assay determines the combined effects of two antimicrobial agents. The traditional method uses optical density or visual turbidity, but this protocol uses selective plating and CFU counting to distinguish effects on individual bacterial species in a community and differentiate between bactericidal and bacteriostatic effects [1].

Materials and Reagents
  • Antimicrobial Agents: BLI-489 and the β-lactam antibiotic partner (e.g., a cephalosporin).
  • Bacterial Strains: Target strains, which can be in monoculture or polymicrobial community.
  • Growth Media: Standard broth medium (e.g., Mueller-Hinton Broth) and solid agar plates.
  • Selective/Differential Media: A set of agar plates for selectively growing each species in a polymicrobial culture [1].
  • Equipment: 96-well microtiter plates, multichannel pipettes, a plating tool or beads for spiral plating, and a colony counter.
Experimental Procedure

Step 1: Prepare Antibiotic Stock Solutions

  • Prepare high-concentration stock solutions of this compound and its partner β-lactam antibiotic in appropriate solvents and sterilize them.

Step 2: Inoculate Bacterial Cultures

  • Grow bacterial strains to mid-log phase and dilute them to a standardized density of approximately 1 × 10⁶ CFU/mL in broth [1].

Step 3: Set Up the Checkerboard Plate

  • Serially dilute the two antibiotics in a 96-well plate along two axes to create a matrix where each well contains a unique combination of concentrations [1].
  • Add the prepared bacterial inoculum to all test wells. Include growth control and sterility control wells.
  • Incub the plate under suitable conditions for 16-24 hours.

Step 4: Read the Assay and Determine MICs

  • Initial MIC Reading: After incubation, record visible turbidity for an initial, community-level MIC assessment [1].
  • Viable Cell Count by Plating: From each well, plate an aliquot onto the appropriate selective agar media to determine the viable cell count for each species.
    • After incubation, count the colonies on each plate to calculate the CFU/mL for each species in each well [1].
    • The Minimum Inhibitory Concentration (MIC) is redefined as the lowest antibiotic concentration that prevents growth beyond the initial inoculum, typically resulting in no colonies or a very low number ( ~1-10 CFU) indicating a bacteriostatic effect [1]. The absence of any viable cells indicates a bactericidal effect.
Data Analysis and Interpretation

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in combination:

  • FIC of Drug A (FIC_A) = (MIC of Drug A in combination) / (MIC of Drug A alone)
  • FIC of Drug B (FIC_B) = (MIC of Drug B in combination) / (MIC of Drug B alone)

Calculate the FIC Index (FICI):

  • FICI = FIC_A + FIC_B

Interpret the interaction based on the FICI [1]:

  • Synergy: FICI ≤ 0.5
  • Additivity: 0.5 < FICI ≤ 1.0
  • Indifference: 1.0 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

The workflow for this entire process is summarized in the diagram below.

Start Start Checkerboard Assay Prep Prepare Antibiotic Stocks (this compound & Partner β-lactam) Start->Prep Inoculum Prepare Standardized Bacterial Inoculum Prep->Inoculum PlateSetup Set Up Checkerboard Plate (2D serial dilutions) Inoculum->PlateSetup Incubate Incubate Plate PlateSetup->Incubate ReadTurbidity Initial Readout: Visual Turbidity for Community MIC Incubate->ReadTurbidity PlateCFU Viability Readout: Plate on Selective Media for CFU Counts ReadTurbidity->PlateCFU Analyze Analyze Data: Calculate FIC Index (FICI) PlateCFU->Analyze End Report Interaction: Synergy, Additivity, Indifference, or Antagonism Analyze->End

Diagram 1: Workflow for the checkerboard assay with viability plating. The key enhancement over traditional methods is the CFU counting step, which provides species-specific and cidal/static data [1].

This compound Profile and Data Interpretation

Table 1: this compound Profile and Checkerboard Data Interpretation

Aspect Details & Guidelines
This compound Profile A potent inhibitor of Class D serine-β-lactamases (e.g., OXA-type carbapenemases). Its activity can be benchmarked against other inhibitors like sulbactam and avibactam [2].
Quantitative Data (IC₅₀) In enzymatic assays, this compound demonstrated potent activity against OXA-48 (IC₅₀: 2,000 nM after 0 min pre-incubation) and OXA-23 (IC₅₀: 2,600 nM after 10 min pre-incubation), showing its specific utility against these carbapenemases [2].
Interpreting FIC Index Use the FIC Index calculated in Section 4 to classify the interaction between this compound and its partner antibiotic. The table in that section provides the standard criteria for synergy, additivity, indifference, and antagonism [1].

Critical Considerations for the Assay

  • Advantages of Viability Plating: This method differentiates between bactericidal and bacteriostatic effects and reveals how individual species in a community are affected, which turbidity readings can obscure [1].
  • Application to this compound: This protocol is ideal for testing this compound, as its primary value lies in restoring the efficacy of β-lactam antibiotics against resistant strains. The assay can show whether the combination is synergistic against target pathogens.
  • Limitations and Adaptations: The protocol is more labor-intensive than turbidity-based methods. For a standard mono-microbial interaction study, the CFU plating step may be omitted, and readings can be taken via optical density, though this provides less information [1].

Important Notes and Troubleshooting

  • Sterile Technique: Use strict aseptic technique throughout, especially during the plating steps.
  • Control Wells: Always include appropriate controls (growth, sterility) to validate your results.
  • Replicates: Perform biological replicates to ensure the robustness of your findings.
  • Troubleshooting: If results are unclear, check antibiotic stock concentrations and bacterial inoculum size for accuracy. Ensure that the selective media effectively inhibit the growth of non-target species in a polymicrobial assay.

References

BLI-489 in vivo efficacy mouse model

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 Key Efficacy Data

The table below summarizes the quantitative in vivo efficacy data for piperacillin combined with this compound against various β-lactamase-producing pathogens in a murine systemic infection model [1].

Table 1: In Vivo Efficacy of Piperacillin-BLI-489 (8:1 Ratio) in Mouse Systemic Infection Models

Strain (Enzyme[s] and Molecular Class[es]) Agent ED₅₀ (mg/kg) (95% CI) MIC (μg/ml)
E. coli GC 6265 (TEM-1, Class A) Piperacillin 176 (132-238) >64
Piperacillin-BLI-489 13 (10-17) 2
K. pneumoniae GAR 7693 (SHV-11, Class A) Piperacillin 193 (149-256) >64
Piperacillin-BLI-489 23 (19-28) 8
E. coli GC 2022 (TEM-10, Class A ESBL) Piperacillin 301 (236-399) >64
Piperacillin-BLI-489 40 (31-50) 2
K. pneumoniae GAR 7978 (SHV-1, SHV-5, Class A, Class A ESBL) Piperacillin 245 (196-314) >64
Piperacillin-BLI-489 28 (22-35) 4
S. enterica serovar Typhimurium GC 4195 (CTX-M-5, Class A ESBL) Piperacillin 1121 >64
Piperacillin-BLI-489 45 (36-57) 8

Detailed Experimental Protocol

Here is the detailed methodology for determining the in vivo efficacy of this compound in combination with piperacillin, based on the cited study [1].

Mouse Systemic Infection Model
  • Animal Model: Female CD-1 mice, 20 ± 2 grams [1].
  • Infection Challenge:
    • Bacterial Strains: Clinical isolates expressing characterized β-lactamases (e.g., Class A TEM-1, SHV; Class C AmpC; Class D). Quality control strains from ATCC are recommended [1].
    • Inoculum Preparation: Bacterial cells are suspended in 5% hog gastric mucin. The inoculum level should be sufficient to cause death in untreated control mice within 48 hours [1].
    • Challenge Route: Intraperitoneal (IP) injection [1].
Dosing and Treatment
  • Test Article Preparation:
    • Prepare piperacillin alone or piperacillin combined with this compound at the optimal 8:1 ratio (piperacillin:this compound) in a suitable vehicle for subcutaneous (SC) injection [1].
    • For highly virulent infections, a second SC dose may be administered [1].
  • Treatment Regimen:
    • Dosing Route: Subcutaneous (SC) injection [1].
    • Dosing Schedule: Treatment is administered at 30 minutes post-infection. A second dose may be given at 150 minutes post-infection for more virulent strains [1].
    • Study Groups: Five animals per group, with five twofold dose levels of the test compound [1].
Data Collection and Analysis
  • Endpoint Monitoring: Monitor animal survival for 7 days post-infection [1].
  • Data Analysis:
    • Pool 7-day survival ratios from three separate tests [1].
    • Determine the median effective dose (ED₅₀) using computerized probit analysis [1].
    • The ED₅₀ is defined as the dose of piperacillin (in the combination) required to protect 50% of the infected mice [1].

Experimental Workflow Visualization

The following diagram illustrates the logical flow and key steps of the mouse efficacy study protocol:

start Start Protocol prep Prepare Bacterial Inoculum (Suspend in 5% mucin) start->prep infect Infect Mice via IP Injection prep->infect dose_prep Prepare Dosing Solutions (Piperacillin:this compound at 8:1 ratio) infect->dose_prep treat Administer Treatment via SC Injection (30 min post-infection) dose_prep->treat monitor Monitor Survival for 7 Days treat->monitor analyze Analyze Data: Calculate ED₅₀ via Probit monitor->analyze end Protocol Complete analyze->end

Key Application Notes for Researchers

  • Optimal Ratio Determination: The 8:1 (piperacillin:this compound) ratio was identified as the smallest amount of inhibitor that could be used while still demonstrating a significant enhancement in the efficacy of piperacillin against Class A, C, and D β-lactamase-producing strains [1].
  • Broad-Spectrum Activity: The piperacillin-BLI-489 combination has shown efficacy that is comparable or superior to the piperacillin-tazobactam combination, particularly against strains expressing certain ESBLs (e.g., SHV-5, CTX-M-5) [1].
  • In Vitro Correlates: The significant reduction in Minimum Inhibitory Concentration (MIC) for the combination, as shown in Table 1, provides a reliable in vitro indicator of the in vivo efficacy observed [1].

References

BLI-489 time-kill assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on BLI-489

The table below summarizes the key information from the search results regarding this compound.

Aspect Available Data
General Description A novel β-lactamase inhibitor [1].
Evaluated Combinations Imipenem and meropenem [1].
Tested Organisms Carbapenem-resistant Enterobacterales (CRE), including Klebsiella pneumoniae, Escherichia coli, and Enterobacter cloacae [1].
Key Findings (Synergy) Chequerboard assays showed a synergistic effect with imipenem or meropenem against most tested isolates. This synergy was confirmed in vitro via time-kill assays and in vivo in a Galleria mellonella infection model [1].
Cytotoxicity No cytotoxicity was observed when this compound was used alone or in combination with imipenem or meropenem at the test concentrations [1].

Protocol for Time-Kill Assays with β-Lactam/β-Lactamase Inhibitor Combinations

Since a specific protocol for this compound is not available, the following is a generalized and detailed protocol for time-kill assays, synthesized from methodologies used to evaluate other β-lactam/β-lactamase inhibitor combinations and antimicrobials [2] [3] [1]. You can adapt this framework for this compound.

Principle

Time-kill curve assays evaluate the bactericidal activity of an antimicrobial over time. They monitor the change in the number of viable bacteria (Colony Forming Units, CFU/mL) in a suspension exposed to an antibiotic compared to an untreated control, providing more detailed information than a minimum inhibitory concentration (MIC) test alone [2].

Materials
  • Bacterial Strains: Well-characterized clinical or reference strains. For this compound, this would include carbapenemase-producing CRE strains (e.g., carrying blaKPC, blaNDM, blaOXA-48, etc.) [1].
  • Antimicrobials: Lyophilized powders of this compound, imipenem, and meropenem. Prepare stock solutions according to manufacturer instructions and store in aliquots at -80°C or below.
  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is standard. For fastidious organisms like Neisseria gonorrhoeae, a defined liquid medium like Graver-Wade (GW) medium is used [2].
  • Equipment: Incubator, centrifuge, vortex mixer, serological pipettes, 96-well or 24-well cell culture plates, and equipment for viable cell counting.
Methodology

A. Preparation of Inoculum

  • Subculture bacteria onto appropriate agar plates and incubate for 18-20 hours.
  • Prepare a bacterial suspension in sterile saline or PBS, adjusting to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute the suspension in the growth medium to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL for the assay [2] [3].

B. Antibiotic Solutions and Test Conditions Prepare working solutions of antibiotics in the growth medium at double the desired final concentration. A typical test panel includes:

  • Growth Control: Medium + bacteria, no antibiotic.
  • This compound alone: e.g., at a fixed concentration (to be determined).
  • Imipenem or Meropenem alone: Over a range of concentrations (e.g., 0.25x, 1x, 4x MIC).
  • Combination: Imipenem/Meropenem + this compound at the same concentrations. The final volume in each well is typically 1 mL or 2 mL.

C. Incubation and Sampling

  • Incubate the assay plates at 35±2°C under appropriate atmospheric conditions (e.g., ambient air for most bacteria, 5% CO2 for some).
  • Take samples (e.g., 100 μL) from each well at predetermined time points: T=0h, 2h, 4h, 6h, and 24h [2] [3].
  • Immediately after sampling, serially dilute (e.g., 10-fold dilutions in sterile saline or PBS) to minimize antibiotic carryover.
  • Plate a known volume (e.g., 10-20 μL) of each dilution onto appropriate agar plates in duplicate or triplicate. Alternatively, spread 100 μL of the (diluted) sample onto the agar surface.
  • Incubate plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.

The workflow for this procedure can be visualized as follows:

Start Start PrepInoc Prepare Bacterial Inoculum (Adjust to ~5x10⁵ CFU/mL) Start->PrepInoc PrepAbx Prepare Antibiotic Solutions (this compound, Carbapenems, Combinations) PrepInoc->PrepAbx Incubate Incubate Assay Mixtures (35°C, with shaking) PrepAbx->Incubate Sample Sample & Serially Dilute (Time points: 0, 2, 4, 6, 24h) Incubate->Sample Plate Plate for Viable Counts (Incubate plates 18-24h) Sample->Plate Count Count Colonies & Calculate CFU/mL Plate->Count Analyze Analyze Data & Plot Time-Kill Curves Count->Analyze End End Analyze->End

Data Analysis
  • Calculate the mean CFU/mL for each sample at each time point.
  • Plot Time (hours) on the X-axis and log10 CFU/mL on the Y-axis to generate time-kill curves.
  • Interpretation of Synergy: Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination at 24 hours compared to the most active single agent alone [3] [1].
  • Other Outcomes:
    • Bactericidal Activity: A ≥3-log10 decrease (99.9% killing) in CFU/mL from the initial inoculum.
    • Bacteriostatic Activity: A <3-log10 decrease in CFU/mL from the initial inoculum.
    • Antagonism: A ≥2-log10 increase in CFU/mL by the combination compared to the most active single agent.

Important Considerations for Your Research

  • Confirm this compound Concentrations: The cited study does not specify the concentration of this compound used in the time-kill assays. You will need to determine a rational concentration based on achievable serum levels or other pharmacokinetic data.
  • Strain Selection: Ensure your panel of test strains is diverse and well-characterized, covering the resistance mechanisms this compound is intended to target [1].
  • Quality Control: Include quality control strains (e.g., E. coli ATCC 25922) to ensure the functionality of your antibiotics and media.
  • Neutralization: For some antibiotics, adding a neutralizing agent to the dilution blanks may be necessary to completely stop antimicrobial action at the time of plating [4].

References

BLI-489 false susceptibility reporting

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 Overview

This compound is a novel bicyclic penem β-lactamase inhibitor. Its primary function is to be combined with β-lactam antibiotics to restore their effectiveness against resistant bacteria [1] [2].

The table below outlines its known activity profile against different classes of β-lactamases.

Ambler Class β-Lactamase Types Reported Activity of this compound
Class A ESBLs (e.g., TEM, SHV, CTX-M), KPC [3] Yes [1] [4]
Class B Metallo-β-Lactamases (MBLs; e.g., NDM, IMP, VIM) [5] No (Lacks activity against MBLs) [3]
Class C AmpC enzymes [1] Yes [1] [4]
Class D OXA-type carbapenemases [3] [6] Yes (including some OXA variants) [1] [4]

Susceptibility Testing Methodology

A foundational study established a methodology for testing this compound in combination with piperacillin. The researchers used a "predictor panel" of β-lactamase-producing strains to determine the optimal testing conditions and avoid misinterpretations [1].

  • Key Finding: Using a fixed concentration of 4 µg/mL of this compound or an 8:1 ratio of piperacillin to this compound provided the most accurate results for identifying susceptible and resistant isolates [1].
  • Pitfalls to Avoid: The study found that using 1:1 or 2:1 ratios, or a constant 2 µg/mL concentration of this compound, could lead to false susceptibility or resistance reports [1].

The following diagram illustrates the experimental workflow and decision process derived from this study.

G Start Start: Susceptibility Testing with Piperacillin-BLI-489 Method Select Testing Method Start->Method FixedConc Fixed this compound Concentration Method->FixedConc Ratio Piperacillin:this compound Ratio Method->Ratio Fixed4 Use 4 µg/mL FixedConc->Fixed4 Fixed2 Use 2 µg/mL FixedConc->Fixed2 Ratio8 Use 8:1 Ratio Ratio->Ratio8 RatioLow Use 1:1 or 2:1 Ratio Ratio->RatioLow ResultAcc Result: More Accurate Susceptibility Report Fixed4->ResultAcc ResultFalse Result: Risk of False Reporting Fixed2->ResultFalse Ratio8->ResultAcc RatioLow->ResultFalse

Expanded Synergistic Combinations

Beyond piperacillin, recent research (2022) has explored this compound in combination with carbapenems.

  • Combination Partners: Imipenem and meropenem [3].
  • Target Strains: This combination showed a synergistic effect against diverse carbapenem-resistant Enterobacterales (CRE), including strains producing Class A (KPC), Class B (NDM), and Class D (OXA) carbapenemases [3].
  • Key Assays: The synergistic effect was confirmed through chequerboard assays, time-kill assays, and in vivo using a Galleria mellonella infection model. No cytotoxicity was observed at the tested concentrations [3].

Troubleshooting Guide for Common Scenarios

Since direct information on troubleshooting this compound is limited, the following guide is based on general principles of antimicrobial susceptibility testing and the specific data available for this compound.

Scenario Potential Causes Recommended Actions

| False Susceptibility (Major Error) | 1. Incorrect inhibitor concentration or ratio. 2. Testing against a Class B (MBL) producing organism. 3. Presence of a resistance mechanism not inhibited by this compound (e.g., efflux pumps, altered porins). | 1. Verify methodology: Use a fixed 4 µg/mL this compound or an 8:1 antibiotic-to-inhibitor ratio [1]. 2. Confirm the pathogen's resistance mechanism: Genotype or use specific phenotypic tests to check for MBL production [3]. | | False Resistance (Very Major Error) | 1. Inoculum density is too high. 2. Suboptimal potency of the this compound compound itself. | 1. Standardize the inoculum according to CLSI/EUCAST guidelines. 2. Check compound integrity: Ensure proper storage and handling of the this compound powder, and confirm its potency. |

Research and Development Context

It is important to note that this compound appears to be a research compound and is not a clinically approved drug [2] [4] [7]. Therefore, standardized testing protocols for clinical labs may not exist, and researchers may need to adapt methods from the primary literature.

References

Troubleshooting BLI-489 Resistance Overprediction

Author: Smolecule Technical Support Team. Date: February 2026

Q: Why does my susceptibility testing for piperacillin-BLI-489 overpredict resistance? A: Overprediction of resistance occurs when an incorrect concentration or ratio of the BLI-489 inhibitor is used during testing. Specifically, using a constant concentration that is too low or a ratio that is too high can make bacterial strains appear more resistant than they truly are [1] [2].

Q: What is the recommended testing method to avoid this issue? A: Research indicates that using a constant concentration of 4 µg/mL of this compound provides the most accurate results, effectively identifying susceptible isolates without overpredicting resistance [1] [2] [3]. Alternatively, a 4:1 ratio of piperacillin to this compound yields similar and reliable outcomes [1] [2].

The table below summarizes how different testing methodologies impact the results:

Testing Methodology Impact on Susceptibility Results Recommendation
Constant 2 µg/mL this compound Tendency to overpredict resistance [1] [2] Avoid
8:1 Ratio (Piperacillin:this compound) Tendency to overpredict resistance [1] [2] Avoid
1:1 & 2:1 Ratios Risk of falsely reporting susceptible/intermediate results [1] [2] Avoid
Constant 4 µg/mL this compound Accurate prediction; similar MICs to the 4:1 ratio [1] [2] [3] Recommended
4:1 Ratio (Piperacillin:this compound) Accurate prediction; similar MICs to constant 4 µg/mL [1] [2] Recommended

Establishing the Correct Testing Methodology

The recommended method was established through a study that used a predictor panel of β-lactamase-producing bacteria to evaluate various combinations of piperacillin and this compound [1] [2]. The goal was to find the formula that best differentiates between susceptible and resistant strains.

The following diagram illustrates the experimental workflow used to establish the optimal testing conditions:

Start Start: Predictor Panel of β-lactamase-producing Bacteria A Test Piperacillin-BLI-489 Combinations Start->A B Constant Concentrations: 2 µg/mL vs 4 µg/mL A->B C Fixed Ratios: 1:1, 2:1, 4:1, 8:1 A->C D Evaluate for False Susceptibility and Overprediction of Resistance B->D C->D E Identify Optimal Method: Constant 4 µg/mL this compound or 4:1 Ratio D->E

Evidence of Efficacy and Resistance Profile

When the correct testing method is applied, the piperacillin-BLI-489 combination shows promising results:

  • Superior Restoration of Activity: In a panel of clinical isolates, piperacillin-BLI-489 (at 4 µg/mL) inhibited 92% of piperacillin-nonsusceptible enteric bacilli, compared to only 66% for the common therapy piperacillin-tazobactam [1] [2].
  • Low and Unstable Resistance: Studies on resistance development show that while MICs can increase for some strains under prolonged drug pressure, this resistance is often unstable and reverts when the drug is removed [3].

Key Takeaway for Researchers

To prevent the overprediction of resistance for the piperacillin-BLI-489 combination, it is critical to adhere to the validated in vitro testing methodology. You should perform susceptibility testing using a fixed concentration of 4 µg/mL of this compound in combination with piperacillin.

References

BLI-489 optimal inhibitor concentration

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 FAQ & Troubleshooting Guide

Q1: What is the optimal concentration of this compound for in vitro susceptibility testing with piperacillin? The optimal methodology uses This compound at a constant concentration of 4 μg/mL when testing the piperacillin-BLI-489 combination against a broad panel of clinical isolates [1].

Early research to determine the best ratio compared several approaches [1]:

  • Less reliable methods: Testing at 1:1 or 2:1 (piperacillin:this compound) ratios risked falsely reporting some resistant strains as susceptible or intermediate.
  • Over-prediction of resistance: Using a constant 2 μg/mL of this compound or an 8:1 ratio showed a tendency to overpredict resistance.
  • Most accurate methods: A constant 4 μg/mL concentration and a 4:1 ratio provided similar and more reliable MIC results, with the constant concentration being selected for further testing.

Q2: How does the performance of piperacillin-BLI-489 compare to piperacillin-tazobactam? The combination of piperacillin with this compound demonstrates a significant improvement over piperacillin-tazobactam, especially against strains that are already nonsusceptible to piperacillin alone [1].

Piperacillin Susceptibility Profile Percentage Inhibited by ≤16 μg/mL Piperacillin-BLI-489 Percentage Inhibited by ≤16 μg/mL Piperacillin-Tazobactam
All tested enteric bacilli nonsusceptible to piperacillin alone (MIC ≥ 32 μg/mL) 92% [1] 66% [1]

The piperacillin-BLI-489 combination also showed improved activity against problematic extended-spectrum β-lactamase (ESBL)- and AmpC-expressing strains [1].

Q3: Against which β-lactamase classes is this compound active? this compound is a penem-based β-lactamase inhibitor with activity against Class A (including ESBLs), Class C (AmpC), and some Class D β-lactamases [2] [3] [4]. This broader spectrum of activity is a key advantage over older inhibitors like clavulanic acid, sulbactam, and tazobactam, which are primarily effective only against Class A enzymes [1].

Experimental Protocol: Susceptibility Testing with Piperacillin-BLI-489

The following workflow and methodology are based on the established in vitro testing procedure from the primary literature [1].

cluster_1 Key Panel Components Start Start Susceptibility Test PrepPanel Prepare Predictor Panel Start->PrepPanel ConcMethod Select Testing Methodology: Constant 4 µg/mL this compound PrepPanel->ConcMethod A β-lactamase-producing clinical isolates B Strains expressing ESBL and AmpC enzymes C Quality control strains (CLSI guidelines) TestMIC Perform MIC Testing ConcMethod->TestMIC EvalResults Evaluate MIC Results TestMIC->EvalResults Compare Compare vs. Piperacillin-Tazobactam EvalResults->Compare End Report Findings Compare->End

Key Experimental Details [1]:

  • Organism Panel: The predictor panel should include 113 strains producing β-lactamase enzymes from molecular classes A, B, C, and D. This includes isogenic laboratory strains and recent clinical isolates expressing various enzymes like TEM, SHV, CTX-M, OXA, and AmpC.
  • Quality Control: Use quality control strains from recognized collections (e.g., American Type Culture Collection) as recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).
  • Interpretation: The primary metric for success is the restoration of piperacillin's activity, demonstrated by a reduction in its MIC to ≤16 μg/mL in the presence of this compound against strains that are otherwise nonsuscentible.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Over-prediction of resistance (Too many isolates reported as resistant) Use of a sub-optimal this compound concentration or ratio. Ensure the constant 4 µg/mL this compound methodology is used, not the 2 µg/mL or 8:1 ratio [1].
False Susceptibility (Resistant isolates reported as susceptible) Use of a sub-optimal this compound concentration or ratio. Avoid using testing methodologies based on 1:1 or 2:1 ratios [1].
Poor inhibition of Class D (OXA) enzymes This compound may have variable potency against different Class D enzymes. Benchmark performance against other inhibitors. Note that newer classes, like cyclic boronates, are being researched for their ability to inhibit all β-lactamase classes, including MBLs (Class B) [4].

Key Considerations for Researchers

  • Research Use Only: Please note that this compound is characterized as "for research use only" in commercial chemical databases and is not for sale to patients [2] [3].
  • Clinical Status: A Phase 1 clinical trial (NCT00894439) titled "Study Evaluating this compound and Piperacillin in Healthy Subjects" has been conducted, indicating its progression to early-stage clinical development [5].
  • Future Directions: The field of β-lactamase inhibitors is rapidly advancing. New inhibitor classes, such as cyclic boronates, are under investigation for their potential to inhibit all four classes of β-lactamases (A, B, C, and D), which would address the current lack of clinically available Metallo-β-Lactamase (MBL) inhibitors [4] [6].

References

Piperacillin-BLI-489 Ratio Optimization Guide

Author: Smolecule Technical Support Team. Date: February 2026

A primary study established that using BLI-489 at a fixed concentration of 4 µg/mL is the recommended method for in vitro susceptibility testing with piperacillin [1]. This approach was found to be comparable to using a piperacillin-to-BLI-489 ratio of 4:1 and provided more reliable results than other ratios or constant concentrations [1].

The table below summarizes the performance of different piperacillin-BLI-489 combination strategies evaluated against a predictor panel of β-lactamase-producing bacteria [1]:

Combination Strategy Performance Assessment
Constant 4 µg/mL this compound Recommended. Similar MICs to 4:1 ratio; selected as the optimal testing method.
4:1 Ratio (Piperacillin:this compound) Recommended. Similar MICs to constant 4 µg/mL this compound.
Constant 2 µg/mL this compound Tendency to overpredict resistance.
8:1 Ratio (Piperacillin:this compound) Tendency to overpredict resistance.
1:1 Ratio (Piperacillin:this compound) Falsely reported some strains as susceptible or intermediate.
2:1 Ratio (Piperacillin:this compound) Falsely reported some strains as susceptible or intermediate.

Experimental Protocol for Susceptibility Testing

The following workflow outlines the key steps for determining the optimal combination method, as described in the research [1]:

start Start: Establish Testing Methodology panel Construct a Predictor Panel (113 strains with known β-lactamases) start->panel test Test Piperacillin-BLI-489 at various ratios and constant concentrations panel->test analyze Analyze MIC results for false susceptibility/resistance test->analyze decide Select optimal method: Constant 4 µg/mL this compound analyze->decide apply Apply method to broader collection of clinical isolates decide->apply

Key Experimental Details [1]:

  • Organisms: The predictor panel consisted of 113 isogenic laboratory strains and clinical isolates expressing a wide range of well-defined β-lactamases from Ambler classes A, B, C, and D.
  • Comparative Agents: The activity of piperacillin-BLI-489 was compared to other agents, notably piperacillin-tazobactam.
  • Outcome: When applied to a larger panel of clinical isolates, piperacillin-BLI-489 (with this compound at a constant 4 µg/mL) demonstrated improved activity compared to piperacillin-tazobactam. It inhibited 92% of piperacillin-nonsusceptible enteric bacilli at a piperacillin concentration of ≤16 µg/mL, compared to only 66% for piperacillin-tazobactam [1].

Frequently Asked Questions

What is this compound and what is its mechanism of action? this compound is a novel bicyclic penem molecule that acts as a β-lactamase inhibitor. It is active against class A, C, and D β-lactamases, offering a broader spectrum of inhibition compared to older inhibitors like clavulanic acid, sulbactam, and tazobactam [1].

Why is ratio optimization so important? Using an incorrect ratio or constant concentration can lead to major errors in interpreting an antibiotic's effectiveness. Suboptimal methods may falsely report resistant bacteria as susceptible (e.g., 1:1 and 2:1 ratios) or, conversely, overpredict resistance in susceptible strains (e.g., constant 2 µg/mL or 8:1 ratio), which could lead to inappropriate treatment decisions [1].

Against which types of bacterial resistance is this compound particularly effective? The combination of piperacillin-BLI-489 showed improved activity compared to piperacillin-tazobactam against problematic clinical isolates, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes [1].

References

BLI-489 Stability Overview and Data

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 is a penem-based beta-lactamase inhibitor with activity against Class A, C, and D enzymes [1]. Compounds in this class are known to be susceptible to both hydrolytic (degradation by water) and photolytic (degradation by light) instability [2].

The table below summarizes key stability-affecting factors and recommendations for this compound. Specific quantitative stability data (half-life) for this compound in common buffers is not available in the searched literature.

Factor Effect on this compound Stability Recommendation
Light High susceptibility to photodegradation [2] Handle under yellow or red light; use amber vials; protect from ambient light.
Aqueous Solutions Susceptible to hydrolytic degradation [2] Prepare fresh solutions immediately before use; avoid aqueous stock solutions for long-term storage.
pH Stability decreases at higher pH [3] Use buffers at or near physiological pH (7.0-7.5) for experiments; avoid alkaline conditions.
Temperature Stability decreases with increasing temperature [3] Store solid at -20°C or below; keep solutions on ice during experiments.
Solvent More stable in pure DMSO than in aqueous media [1] [2] Use dry DMSO for preparing stock solutions.

Frequently Asked Questions

Q1: My this compound solution degraded rapidly during a time-kill assay. What could be the cause? Rapid degradation is a known challenge for this compound class. The most likely causes are:

  • Photodegradation: The solution was exposed to ambient light for an extended period. A 2024 study highlights that beta-lactamase inhibitors like clavulanic acid have relatively short half-lives (e.g., 29.0 hours in broth at 36°C), underscoring the instability of this class [3].
  • Hydrolytic Degradation: The solution was prepared too far in advance or stored in an aqueous buffer. Alkylidene-substituted penems are highly susceptible to hydrolysis, which can proceed through beta-lactam ring opening and decarboxylation [2].
  • Solution: Prepare all solutions fresh immediately before use and protect them from light throughout the experiment.

Q2: What is the best way to store this compound for long-term stability?

  • Solid Form: Store the lyophilized powder at -20°C or -80°C in a sealed container with a desiccant to protect from moisture [1].
  • Stock Solutions: Prepare concentrated stock solutions in freshly opened, anhydrous DMSO. Aliquot into small, single-use volumes in amber vials or tubes wrapped in aluminum foil. Store at -80°C for up to one month [1].

Q3: How can I confirm that the concentration of this compound in my experiment is accurate? For critical experiments like static concentration time-kill (SCTK) studies, it is essential to validate the achieved concentrations.

  • Method: Use LC-MS/MS bioanalysis to quantify the actual concentration of this compound in your experimental broth over time [3].
  • Rationale: Assuming no degradation can lead to underestimating bacterial killing and misinterpreting bacterial regrowth as resistance emergence [3].

Experimental Protocols

Protocol 1: Preparing a Stable this compound Working Solution This protocol minimizes hydrolysis and photodegradation during solution preparation.

  • Equipment: Amber microcentrifuge tubes, micropipettes, anhydrous DMSO, parafilm.
  • Procedure:
    • Equilibrate the this compound vial to room temperature in a desiccator to prevent condensation.
    • Briefly centrifuge the vial to settle the powder.
    • Perform all subsequent steps in a fume hood under minimized light or using a yellow safe-light.
    • Add the required volume of anhydrous DMSO directly to the vial to create a concentrated stock solution (e.g., 10-50 mM).
    • Gently vortex or pipette mix to dissolve completely. Avoid vigorous shaking.
    • Immediately aliquot the stock solution into amber tubes, seal with parafilm, and store at -80°C.

Protocol 2: Assessing this compound Stability in Your Experimental Buffer This LC-MS/MS protocol is adapted from general methods for beta-lactams [3].

  • Sample Preparation:
    • Prepare your experimental buffer (e.g., CA-MHB) and pre-warm it to the experimental temperature (e.g., 36°C).
    • Spike this compound into the buffer to the desired concentration.
    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect samples.
    • Immediately mix each sample with a methanol solution containing an internal standard for protein precipitation.
    • Centrifuge at high speed (e.g., 17,968 x g for 5 minutes) and collect the supernatant for analysis.
  • LC-MS/MS Analysis:
    • Chromatography: Use a reversed-phase C18 column. A gradient elution with water and methanol, both containing 0.1% formic acid, is typical.
    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. While the specific mass transition for this compound is not published, it can be determined empirically.
  • Data Analysis:
    • Plot the peak area ratio (this compound / Internal Standard) against time.
    • Fit the data to a first-order decay model to determine the degradation half-life of this compound under your specific experimental conditions.

Workflow and Degradation Diagrams

The following diagrams visualize the stability testing workflow and the competing degradation pathways for this compound.

G Start Start: Prepare this compound Stock Solution Step1 Spike into Pre-warmed Experimental Buffer Start->Step1 Step2 Incubate at Target Temperature (e.g., 36°C) Step1->Step2 Step3 Collect Samples at Time Points Step2->Step3 Step4 Precipitate Proteins with Methanol/IS Step3->Step4 Step5 Centrifuge and Collect Supernatant Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 Step7 Analyze Data & Determine Half-life Step6->Step7 End End: Report Stability Step7->End

Stability Testing Workflow

G BLI489 This compound in Solution Hydrolysis Hydrolytic Degradation BLI489->Hydrolysis In Dark Photolysis Photolytic Degradation BLI489->Photolysis In Light D1 Open-ring Acid (Decarboxylated) Hydrolysis->D1 D2 Isomer of D1 Hydrolysis->D2 D4 Furan Acrylic Acid Photolysis->D4 D5 Oxazole Photolysis->D5 Light Light Exposure Light->Photolysis Water Aqueous Medium Water->Hydrolysis

This compound Degradation Pathways

References

BLI-489 solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 Solubility Data

The table below summarizes the key quantitative data found in the search results.

Property Value / Condition Source / Context
Solubility in DMSO ≥ 105 mg/mL (320.82 mM) Manufacturer's data sheet [1]
Solution Appearance Light yellow to yellow solid [1] -
Note on Solvent Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO [1] -

Experimental Context and Protocol

While a direct protocol for handling this compound solubility was not found, it is referenced in a scientific study that provides context for its typical use. The information below can serve as a guide for designing your experiments.

Reference Experimental Context this compound was evaluated as a benchmark inhibitor in a study screening cyclic boronates against various β-lactamases [2]. The assays measured the concentration needed to inhibit enzyme activity by 50% (IC₅₀) under different conditions.

  • Enzymes Tested Against: Class D carbapenem-hydrolyzing OXA variants (OXA-23 and OXA-48) [2].
  • Measurement: IC₅₀ values were determined with varying pre-incubation times (0 to 360 minutes) between the inhibitor and the enzyme [2].
  • Significance: This context shows that this compound is active in biochemical assays and its inhibitory effect can be time-dependent, which is a crucial consideration for your own assay design.

Suggested Troubleshooting Workflow

Based on general laboratory practice for handling compounds with similar solubility profiles, you can systematically address potential solubility issues by following the workflow below.

G Start Start: Suspected Solubility Issue Step1 1. Verify Solvent Quality • Use fresh, dry, newly opened DMSO • Ensure DMSO is spectrophotometric grade Start->Step1 Step2 2. Confirm Stock Solution • Prepare a fresh 10-100 mM stock in DMSO • Vortex and sonicate to ensure full dissolution Step1->Step2 Step3 3. Dilute into Assay Buffer • Perform serial dilution from DMSO stock • Keep final DMSO concentration low (typically <1-2%) Step2->Step3 Step4 4. Check for Precipitation • Visual inspection for cloudiness or particles • Centrifuge if needed to remove insoluble material Step3->Step4 Failure Persistent Issue? Step4->Failure Success Success: Clear Solution Proceed with experiment Failure->Success No Action1 • Contact manufacturer for batch-specific data • Consult scientific literature for modified protocols Failure->Action1 Yes

Recommendations for Further Action

Given the limited public troubleshooting data, I suggest you:

  • Contact the Manufacturer: Reach out to MedChemExpress (MCE) directly for the most accurate and batch-specific Certificate of Analysis (CoA), which may contain detailed solubility profiles and handling instructions.
  • Consult the Literature: Search for recent scientific papers that use this compound in their methodologies. The experimental sections often contain valuable, practical details on how the compound was successfully dissolved and used.

References

BLI-489 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489: Core Identity & Storage

Q1: What is this compound and what is its primary research application?

This compound is a synthetic, bicyclic penem molecule that functions as a β-lactamase inhibitor [1]. Its primary research use is to be combined with β-lactam antibiotics to inhibit infections caused by pathogens expressing a broad range of β-lactamase enzymes, including Class A (e.g., ESBLs, KPC), Class C (AmpC), and Class D [2] [3] [1].

Q2: What are the definitive storage conditions for this compound?

To ensure stability and longevity, this compound should be stored as a dry powder under specific temperature conditions. The following table summarizes the key storage parameters based on manufacturer and supplier specifications.

Form Storage Condition Temperature Additional Precautions
Dry Powder Sealed container, cool, well-ventilated area [4] -20°C [3] [4] Keep tightly sealed; protect from moisture and light [3] [4]
Solution (DMSO) Sealed storage, away from moisture [3] -80°C (6 months); -20°C (1 month) [3] Hygroscopic; use newly opened DMSO [3]

Handling, Stability & In-Use Protocols

Q3: What are the critical handling and safety precautions?

This compound requires careful handling. It is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [4]. Personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing is recommended. Handling should occur in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols [4].

Q4: What is the recommended protocol for reconstituting this compound?

The following workflow outlines the standard procedure for preparing a this compound stock solution.

Start Start Reconstitution Step1 1. Bring vial to room temp. (if stored at -20°C) Start->Step1 Step2 2. Use fresh, dry DMSO as solvent Step1->Step2 Step3 3. Gently mix to ensure complete dissolution Step2->Step3 Step4 4. Aliquot stock solution for single-use Step3->Step4 Step5 5. Store aliquots at: -80°C (6 months) -20°C (1 month) Step4->Step5

Q5: How is this compound typically used in susceptibility testing?

A established methodology for in vitro testing uses this compound at a constant concentration of 4 μg/mL in combination with an antibiotic like piperacillin [1]. This concentration was validated using a predictor panel of β-lactamase-producing bacteria and was found to accurately identify susceptible and resistant isolates without overpredicting resistance [1].


Troubleshooting Common Experimental Issues

Q6: What should I do if my antibiotic-BLI-489 combination shows no synergistic effect?

  • Confirm Bacterial Strain: Verify that your bacterial strain produces a β-lactamase against which this compound is active (Class A, C, or D). This compound is not effective against Class B metallo-β-lactamases (MBLs) [5] [6].
  • Check Inhibitor Concentration: Ensure the final concentration of this compound in your assay is sufficient (e.g., 4 μg/mL for susceptibility testing) [1].
  • Verify Drug Potency: Check the integrity and potency of both the antibiotic and the this compound stock solution. Avoid using DMSO stock solutions that have undergone multiple freeze-thaw cycles.

Q7: How should I manage a spill of this compound powder?

  • Personal Protection: Use full personal protective equipment.
  • Containment: Carefully collect the spilled material.
  • Cleaning: Decontaminate surfaces by scrubbing with alcohol.
  • Disposal: Dispose of all contaminated material according to institutional regulations for hazardous waste [4].

Q8: Why is it important to aliquot the DMSO stock solution?

DMSO is hygroscopic and can absorb water from the atmosphere, which may compromise the stability and potency of this compound over time [3]. Creating single-use aliquots minimizes the number of freeze-thaw cycles and exposure to moisture, ensuring consistent experimental results.


Key Takeaways

  • Storage is Critical: For long-term stability, store this compound powder at -20°C and DMSO stock solutions at -80°C.
  • Handle with Care: Always use appropriate PPE due to the compound's toxicity.
  • Standardized Testing: For microbiological assays, a constant 4 μg/mL concentration of this compound is a validated starting point.
  • Plan Ahead: Reconstitute and aliquot the compound to prevent degradation and ensure experimental consistency.

References

BLI-489 overcoming beta-lactamase variability

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 Technical Profile

The table below summarizes the key technical information available for this compound from a 2022 study.

Property Specification
Inhibitor Class Novel β-lactamase inhibitor (specific class not detailed in available sources) [1]
Tested Combinations Imipenem, Meropenem [2]
Target Enzymes (Ambler Classes) Class A (KPC-2), Class B (NDM-5), Class D (OXA-232) carbapenemases [2]
Key Bacterial Strains Tested Carbapenem-resistant K. pneumoniae, E. coli, and E. cloacae [2]

| Synergy Rate (Chequerboard Assay) | • With Imipenem: 76% (19/25 strains) • With Meropenem: 92% (23/25 strains) [2] | | In Vivo Efficacy Model | Galleria mellonella (wax moth) infection model [2] | | Cytotoxicity Note | No cytotoxicity observed when used alone or in combination at test concentrations [2] |

Experimental Protocol: Synergy Evaluation

Based on the referenced study, here is a detailed methodology for evaluating the synergistic effect of this compound with carbapenems against carbapenem-resistant Enterobacterales (CRE) [2].

Chequerboard Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index and quantify synergy.

  • Procedure:
    • Preparation: Prepare two-fold serial dilutions of both imipenem (or meropenem) and this compound in Mueller-Hinton broth.
    • Plate Setup: Dispense the antibiotic dilutions into a 96-well microtiter plate in a chequerboard pattern, creating combinations of various concentrations.
    • Inoculation: Add a standardized bacterial inoculum (approximately 5 × 10⁵ CFU/mL) to each well.
    • Incubation: Incubate the plate at 35°C for 16-20 hours.
    • Calculation: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the FIC index using the formula: FIC index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
    • Interpretation: An FIC index of ≤0.5 is interpreted as synergy.
Time-Kill Assay

This method provides a time-dependent view of the antibacterial activity of the combination.

  • Procedure:
    • Preparation: Prepare test solutions in flasks containing Mueller-Hinton broth:
      • Growth control
      • This compound at a fixed concentration (e.g., 8 μg/mL)
      • Imipenem at a fixed concentration (e.g., 8 μg/mL)
      • Combination of this compound + Imipenem
    • Inoculation: Inoculate each flask with a bacterial suspension to achieve a starting concentration of approximately 10⁶ CFU/mL.
    • Sampling: Remove samples from each flask at 0, 4, 8, and 24 hours.
    • Plating and Counting: Serially dilute the samples, plate them on agar, and count the colony-forming units (CFU) after incubation.
    • Interpretation: Synergy is defined as a ≥2-log₁₀ (100-fold) decrease in CFU/mL by the combination compared to the most active single drug at a specific time point.
In Vivo Efficacy: Galleria mellonella Model

This simple, invertebrate model is used for preliminary in vivo confirmation of efficacy.

  • Procedure:
    • Infection: Inject a lethal dose of a specific CRE strain (e.g., one carrying blaKPC-2) into the hemocoel of G. mellonella larvae.
    • Treatment: Administer a single dose of therapy (e.g., this compound monotherapy, imipenem monotherapy, or the combination) at a specific time post-infection.
    • Control: Include a group injected with PBS as a control.
    • Incubation & Monitoring: Incubate the larvae and monitor their survival daily over several days.
    • Analysis: Compare survival curves using statistical tests (e.g., Log-rank test). Improved survival in the combination therapy group compared to monotherapy groups demonstrates in vivo synergy.

The workflow for these experiments can be visualized as follows:

cluster_in_vitro In Vitro Testing cluster_analysis Data Analysis cluster_in_vivo In Vivo Confirmation Start Start: Select CRE Strains Checkerboard Chequerboard Assay (MIC & FIC Index) Start->Checkerboard TimeKill Time-Kill Assay (Bacterial Killing over 24h) Start->TimeKill AnalyzeSynergy Analyze for Synergy (FIC Index ≤ 0.5 or ≥2-log₁₀ CFU decrease) Checkerboard->AnalyzeSynergy TimeKill->AnalyzeSynergy InVivo Galleria mellonella Infection Model AnalyzeSynergy->InVivo If synergy confirmed InVivoAnalysis Monitor & Compare Survival Curves InVivo->InVivoAnalysis

Frequently Asked Questions

Q1: What is the development status of this compound? Based on the available public literature, this compound was investigated in a preclinical study published in 2022 [2]. Its current status in the drug development pipeline (e.g., clinical trials) is unclear, as it is not listed among the beta-lactamase inhibitors in advanced clinical development or recently approved combinations discussed in 2025 reviews and conference reports [3] [4].

Q2: Does this compound inhibit Metallo-β-Lactamases (MBLs)? Yes, the available study demonstrated that the combination of this compound with imipenem or meropenem had a synergistic effect against a strain carrying the NDM-5 enzyme, which is a Class B Metallo-β-Lactamase (MBL) [2]. This suggests this compound has activity against at least some MBLs, which is a significant advantage over older inhibitors.

Q3: Are there any known cytotoxicity concerns with this compound? According to the 2022 study, no cytotoxicity was observed when this compound was used alone or in combination with imipenem or meropenem at the concentrations tested in their assays [2].

Important Technical Notes

  • Limited Public Data: The information presented here is based primarily on a single, focused 2022 study. You may need to consult specialized pharmaceutical databases or proprietary sources for more current development information.
  • Spectrum is Not Absolute: While this compound showed a broad synergistic effect against CRE producing KPC, NDM, and OXA enzymes in the tested panel, its activity against all variants within these classes cannot be guaranteed without further testing.

References

Understanding BLI-489 and Common Assay Interferences

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 is a beta-lactamase inhibitor used in research to combat bacterial resistance to β-lactam antibiotics. It is often investigated for its ability to inhibit Class A, Class C (AmpC), and Class D β-lactamases when combined with antibiotics like piperacillin [1].

In microbiological and enzymatic assays, interference can lead to inaccurate results. The table below summarizes common types and sources of interference.

Interference Type Source/Cause Potential Impact on Assay
Enzymatic Interference Co-presence of other β-lactamase enzymes (e.g., MBLs) with different substrate profiles [2] [3]. False-negative results due to un-inhibited hydrolysis of the β-lactam antibiotic.
Bacterial Efflux Pumps Upregulated efflux pump activity in bacterial strains (e.g., AcrAB-TolC system) [4]. Reduced intracellular concentration of this compound or the antibiotic, lowering efficacy.
Membrane Permeability Downregulation of outer membrane porins (e.g., OmpF) in bacteria [4]. Impaired entry of this compound and/or antibiotic into the bacterial cell.

Protocols for Detecting and Confirming Interference

Here are detailed methodologies to diagnose and confirm the sources of interference.

Protocol 1: Distinguishing Serine-β-Lactamase (SBL) from Metallo-β-Lactamase (MBL) Interference

This protocol helps identify if unexplained antibiotic hydrolysis is due to an MBL that this compound cannot inhibit.

  • Principle: this compound is effective against serine-β-lactamases (Classes A, C, D) but not against metallo-β-lactamases (MBLs, Class B). EDTA, a metal chelator, can inhibit MBLs by sequestering the essential Zn²⁺ ions [3].
  • Reagents:
    • Test bacterial strain (crude cell lysate or culture)
    • This compound solution
    • EDTA solution (e.g., 0.5 M, pH 8.0)
    • Nitrocefin solution (chromogenic β-lactam substrate)
    • Appropriate buffer (e.g., Phosphate Buffered Saline, PBS)
  • Procedure:
    • Prepare three reaction mixtures in a microtiter plate:
      • Group 1 (Control): Nitrocefin + Bacterial Lysate
      • Group 2 (Test this compound): Nitrocefin + Bacterial Lysate + This compound
      • Group 3 (Test EDTA): Nitrocefin + Bacterial Lysate + EDTA
    • Incubate the plate at 37°C and monitor the absorbance at 515 nm every 5 minutes for 30 minutes [4].
    • Compare the hydrolysis rates (change in absorbance over time) between the groups.
  • Interpretation:
    • If hydrolysis is inhibited in Group 2 but not Group 3, the primary resistance is from an SBL inhibited by this compound.
    • If hydrolysis is inhibited in Group 3 but not Group 2, the primary resistance is from an MBL, explaining the this compound interference.
    • If hydrolysis is inhibited in both groups, the strain may produce multiple types of β-lactamases.
Protocol 2: Assessing Efflux Pump-Mediated Interference

This protocol evaluates whether efflux pumps are reducing the intracellular concentration of this compound.

  • Principle: Efflux pump inhibitors (EPIs) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phe-Arg-β-naphthylamide (PAβN) can be used to block pump activity. A restored antibiotic activity in the presence of an EPI suggests efflux pump involvement [4].
  • Reagents:
    • Test bacterial strain
    • This compound solution
    • Antibiotic (e.g., Ceftriaxone, Piperacillin)
    • Efflux Pump Inhibitor (e.g., CCCP or PAβN)
    • Culture broth (e.g., Trypticase Soy Broth, TSB)
  • Procedure (Broth Microdilution MIC Assay):
    • In a 96-well microtiter plate, prepare serial dilutions of the antibiotic.
    • For each antibiotic concentration, set up four conditions [4]:
      • Condition A: Bacteria + Antibiotic
      • Condition B: Bacteria + Antibiotic + This compound
      • Condition C: Bacteria + Antibiotic + EPI
      • Condition D: Bacteria + Antibiotic + This compound + EPI
    • Inoculate each well with a standardized bacterial suspension.
    • Incubate the plate at 37°C for 18 hours.
    • Determine the Minimum Inhibitory Concentration (MIC) for each condition.
  • Interpretation:
    • A significant decrease in MIC (e.g., 4-fold or greater) in Condition D compared to Condition B strongly indicates that efflux pump activity is interfering with this compound efficacy.

Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing this compound assay interference based on the protocols above.

G Start Unexpected assay result with this compound Step1 Perform EDTA Chelation Assay (Protocol 1) Start->Step1 Decision1 Is hydrolysis inhibited by EDTA? Step1->Decision1 Step2 Perform Efflux Pump Assay (Protocol 2) Decision2 Does EPI restore This compound activity? Step2->Decision2 Step3 Check Porin Expression via qRT-PCR Decision3 Is porin gene expression down? Step3->Decision3 Decision1->Step2 No Result1 Interference from Metallo-β-Lactamase (MBL) This compound is not effective. Decision1->Result1 Yes Decision2->Step3 No Result2 Interference from Efflux Pump Activity Decision2->Result2 Yes Result3 Interference from Reduced Membrane Permeability Decision3->Result3 Yes Result4 Investigate other causes (e.g., other enzymes, non-specific binding) Decision3->Result4 No

Key Considerations for Experimental Design

To minimize interference from the start, please consider these points:

  • Strain Genotype is Critical: Be aware of the specific β-lactamase genes and efflux pump regulators present in your bacterial strains. Use genotyped strains for more interpretable results [4].
  • Controlled Conditions is Key: Maintain consistent and physiologically relevant assay conditions, as factors like pH and ion concentration can affect enzyme activity and inhibitor efficacy.
  • Use Appropriate Controls: Always include control groups with known inhibitors (like clavulanate for Class A ESBLs) and chelators (like EDTA for MBLs) to validate your assay system and pinpoint interference.

References

Efficacy Comparison: BLI-489 vs. Tazobactam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key in vivo efficacy data from a mouse model study, showing the median effective dose (ED₅₀) of piperacillin when combined with either BLI-489 or tazobactam. A lower ED₅₀ indicates higher efficacy [1].

Pathogen (β-Lactamase Enzyme) Piperacillin Alone ED₅₀ (mg/kg) Piperacillin + this compound (8:1) ED₅₀ (mg/kg) Piperacillin + Tazobactam ED₅₀ (mg/kg)
E. coli (TEM-1, Class A) 176 13 11
K. pneumoniae (SHV-1, Class A) 193 23 24
E. coli (TEM-10, Class A ESBL) 301 40 25
K. pneumoniae (SHV-1 & SHV-5, Class A/A ESBL) 245 28 58
S. enterica Typhimurium (CTX-M-5, Class A ESBL) 1121 45 152
  • Broader Spectrum of Inhibition: this compound is a penem-based inhibitor effective against Class A (including ESBLs), Class C (AmpC), and Class D β-lactamases. In contrast, tazobactam has poor activity against Class C enzymes and is only marginally effective against many ESBL-producing strains [1] [2].
  • Superior Efficacy Against Resistant Strains: While the inhibitors show comparable efficacy against some Class A enzymes, this compound combined with piperacillin is significantly more efficacious than piperacillin-tazobactam against strains producing certain ESBLs (like SHV-5 and CTX-M-5) and Class C enzymes [1].
  • Synergy with Carbapenems: Recent studies indicate that this compound also has a synergistic effect when combined with carbapenems (imipenem or meropenem) against diverse carbapenemase-producing carbapenem-resistant Enterobacterales (CRE), both in vitro and in vivo [3].

Experimental Methodologies

The data presented in the summary tables were generated using standardized and specialized experimental protocols.

In Vivo Efficacy Protocol (Mouse Model)

This methodology was used to generate the ED₅₀ data in the first table [1].

  • Infection Model: Female CD-1 mice were infected via intraperitoneal injection with bacterial cells suspended in mucin.
  • Dosing: Test compounds (piperacillin alone or combined with an inhibitor at specific ratios) were administered subcutaneously, starting 30 minutes post-infection. For more virulent infections, a second dose was given.
  • Endpoint: The 7-day survival ratios were pooled, and the ED₅₀ (the dose protecting 50% of mice) was determined using computerized probit analysis.

The following diagram illustrates this efficacy testing workflow:

G Start Start (Day 0) Infect Infect mice via intraperitoneal injection Start->Infect Treat Administer test compound subcutaneously Infect->Treat Monitor Monitor for 7 days Treat->Monitor Analyze Analyze survival data (Probit analysis for ED₅₀) Monitor->Analyze End End (Day 7) Analyze->End

In Vitro Susceptibility Testing Methodology

This protocol was used to determine the optimal concentration of this compound for susceptibility testing and to evaluate its activity against a broad panel of clinical isolates [2].

  • Strain Panel: A "predictor panel" of 113 bacterial strains, including isogenic lab strains and clinical isolates producing characterized β-lactamases (Class A, B, C, D).
  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of piperacillin alone and in combination with this compound or tazobactam was determined using CLSI-recommended broth microdilution methodology.
  • Testing Formats: this compound was tested at constant concentrations (2 or 4 µg/mL) and at fixed ratios with piperacillin (e.g., 1:1, 2:1, 4:1, 8:1) to identify the most accurate testing conditions.

Mechanism of Action and Bacterial Resistance

  • Mechanism of β-Lactam Antibiotics: Both penems (like this compound) and penicillin-based inhibitors (like tazobactam) contain a β-lactam ring. They function by irreversibly inhibiting penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for bacterial cell wall synthesis. This inhibition prevents cross-linking of peptidoglycan, leading to cell lysis and death [4].
  • Role of β-Lactamase Inhibitors: Molecules like this compound and tazobactam themselves have weak antibacterial activity. Their primary role is to protect the companion β-lactam antibiotic (e.g., piperacillin) from destruction by inactivating bacterial β-lactamase enzymes [4] [2].
  • Resistance Mechanisms: The key challenge is bacterial production of β-lactamase enzymes that hydrolyze the β-lactam ring. Resistance to penems like faropenem and sulopenem involves enzymatic degradation by diverse β-lactamases (including carbapenemases), reduced permeability, efflux pumps, and modifications to PBP targets [4].

The following diagram illustrates the mechanism of action and primary resistance pathways:

G cluster_path1 Mechanism of Action BetaLactam β-Lactam Antibiotic PBP PBP Target BetaLactam->PBP Binds and Inhibits Inhibitor β-Lactamase Inhibitor (e.g., this compound, Tazobactam) BLEnzyme β-Lactamase Enzyme Inhibitor->BLEnzyme Inactivates BLEnzyme->BetaLactam Hydrolyzes

Research Implications and Future Directions

The experimental data indicates that this compound represents a significant advancement in β-lactamase inhibition technology.

  • Addressing Current Gaps: The superior activity of this compound against Class C (AmpC) β-lactamases and certain Class D and ESBL enzymes addresses a critical weakness of older inhibitors like tazobactam [1] [2].
  • Expanding Therapeutic Options: The ability of this compound to synergize with carbapenems opens a promising avenue for treating Carbapenem-Resistant Enterobacterales (CRE), a major threat in hospital-acquired infections [3].
  • Clinical Translation: The recent FDA approval of sulopenem, another penem antibiotic, for urinary tract infections underscores the ongoing clinical relevance and development potential of this antibiotic subclass [4].

References

Synergistic Activity of BLI-489 Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on the synergistic activity of BLI-489 with imipenem or meropenem against various carbapenem-resistant pathogens.

Table 1: In Vitro

Pathogen & Resistance Mechanism Antibiotic Combination Synergy Rate (Chequerboard Assay) Key Findings (Time-Kill Assay)
A. baumannii (Class D CHDLs: OXA-23-like) [1] This compound + Imipenem 92.9% (13/14 isolates) No synergy after 24 hours
A. baumannii (Class D CHDLs: OXA-24-like) [1] This compound + Imipenem 100% (14/14 isolates) Synergy observed after 24 hours
A. baumannii (Class D CHDLs: OXA-58) [1] This compound + Imipenem 100% (6/6 isolates) Synergy observed after 24 hours
A. baumannii (Class B MBLs) [1] This compound + Imipenem 14.3% (1/7 isolates) Information not specified
K. pneumoniae (Carbapenem-resistant) [2] This compound + Imipenem 70% (7/10 isolates) Synergy against KPC-2 and NDM-5 producers
E. cloacae (Carbapenem-resistant) [2] This compound + Imipenem 77.8% (7/9 isolates) Information not specified
E. coli (Carbapenem-resistant) [2] This compound + Imipenem 83.3% (5/6 isolates) Information not specified
K. pneumoniae (Carbapenem-resistant) [2] This compound + Meropenem 80% (8/10 isolates) Synergy against KPC-2 and NDM-5 producers
E. cloacae (Carbapenem-resistant) [2] This compound + Meropenem 100% (9/9 isolates) Information not specified
E. coli (Carbapenem-resistant) [2] This compound + Meropenem 100% (6/6 isolates) Information not specified

Table 2: In Vivo Synergistic Efficacy in Animal Models

Infection Model Pathogen Combination Therapy Experimental Outcome
Mouse Pneumonia Model [1] Class D β-lactamase-producing A. baumannii This compound + Imipenem Synergistic effect, improved survival
C. elegans Survival Assay [1] Class D β-lactamase-producing A. baumannii This compound + Imipenem Synergistic effect, rescued infected worms
Galleria mellonella (Wax Moth Larvae) Model [2] Diverse CRE (KPC-2, NDM-5, OXA-232 producers) This compound + Imipenem or Meropenem Synergistic effect, improved survival

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data above, which can be used as a reference for replicating these studies.

  • Chequerboard Assay: This standard test was used to determine the Fractional Inhibitory Concentration (FIC) index and assess synergy in vitro [1] [2]. In these studies, a range of concentrations of this compound was combined with a range of concentrations of imipenem or meropenem in a 96-well microtiter plate. Bacterial suspensions were added to each well. The FIC index was calculated after incubation. An FIC index of ≤0.5 was interpreted as synergy [1] [2].
  • Time-Kill Assay: This method provided a dynamic assessment of the bactericidal activity of the combination over time [1] [2]. Experiments were conducted over 24 hours in liquid broth containing the test antibiotics, used alone and in combination, at specific concentrations (e.g., 1x or 4x the MIC). Bacterial counts (CFU/mL) were determined at predetermined time points (e.g., 0, 3, 6, and 24 hours). Synergy was defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent [1] [2].
  • In Vivo Animal Models: The in vivo synergistic effect was confirmed using various infection models [1] [2].
    • Mouse Pneumonia Model: Mice were infected via intratracheal challenge with a lethal dose of carbapenem-resistant A. baumannii. Treatment with this compound in combination with imipenem was initiated shortly after infection. The primary outcome measured was animal survival over a defined period [1].
    • Galleria mellonella Model: Larvae were infected with a lethal inoculum of carbapenem-resistant Enterobacterales. After infection, larvae were treated with a single dose of the antibiotic combination. Survival was monitored and recorded over several days [2].
    • Caenorhabditis elegans Survival Assay: The worms were infected with A. baumannii and then treated with the drug combination. The survival of the worms was then tracked and compared to control groups [1].

Mechanism of Action and Experimental Workflow

The synergy between this compound and carbapenems stems from the inhibitor's ability to protect the antibiotic from enzymatic degradation. The following diagram illustrates the mechanism and how the key experiments interconnect to validate synergy from in vitro to in vivo.

cluster_1 Mechanism of Action Beta-lactamase (e.g., OXA-type) Beta-lactamase (e.g., OXA-type) Hydrolyzes antibiotic Hydrolyzes antibiotic Beta-lactamase (e.g., OXA-type)->Hydrolyzes antibiotic  Leads to This compound This compound Binds & inhibits enzyme Binds & inhibits enzyme This compound->Binds & inhibits enzyme  Action of Binds & inhibits enzyme->Beta-lactamase (e.g., OXA-type)  Prevents Imipenem/Meropenem Imipenem/Meropenem Imipenem/Meropenem->Beta-lactamase (e.g., OXA-type)  Susceptible to Intact antibiotic Intact antibiotic Imipenem/Meropenem->Intact antibiotic  Result Inhibits bacterial cell wall synthesis Inhibits bacterial cell wall synthesis Intact antibiotic->Inhibits bacterial cell wall synthesis  Allows Bacterial cell death Bacterial cell death Inhibits bacterial cell wall synthesis->Bacterial cell death  Leading to Chequerboard Assay Chequerboard Assay Time-Kill Assay Time-Kill Assay Chequerboard Assay->Time-Kill Assay Confirms bactericidal effect In Vivo Animal Model In Vivo Animal Model Time-Kill Assay->In Vivo Animal Model Validates efficacy in host In Vitro Data In Vitro Data In Vitro Data->Chequerboard Assay In Vitro Data->Time-Kill Assay In Vivo Validation In Vivo Validation In Vitro Data->In Vivo Validation Supports translation In Vivo Validation->In Vivo Animal Model

Research Implications and Future Directions

The experimental data indicates that the this compound and carbapenem combination is a promising strategy against Class A, C, and D serine β-lactamase-producing pathogens [1] [2]. However, its efficacy against Class B metallo-β-lactamases (MBLs) is limited [1], suggesting that alternative therapeutic approaches are needed for MBL-mediated resistance.

Further research is required to determine the pharmacokinetic and pharmacodynamic (PK/PD) parameters of this combination in humans. Comprehensive toxicology studies and clinical trials will be essential to translate these promising preclinical findings into a viable therapeutic option.

References

BLI-489 comparative beta-lactamase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 Overview and Mechanism

This compound is a novel bicyclic penem inhibitor that demonstrates potent activity against a broad spectrum of β-lactamase enzymes, including Class A (e.g., TEM-1, SHV, CTX-M ESBLs), Class C (AmpC), and Class D enzymes [1] [2]. Unlike earlier inhibitors like tazobactam, clavulanic acid, and sulbactam, which are marginally effective against many ESBLs and fail to target Class C producers effectively, this compound was developed to address these shortcomings [2].

Its mechanism involves the penem core structure, which contains a highly reactive β-lactam ring. This ring acts as a suicide substrate, covalently binding to and irreversibly inactivating β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from hydrolysis [3]. The inhibition process and the experimental workflow for evaluating this compound are illustrated below.

_

Comparative Efficacy Data

The comparative efficacy of piperacillin-BLI-489 was evaluated against piperacillin-tazobactam using a predictor panel of β-lactamase-producing clinical isolates [1] [2].

In Vitro Susceptibility (MIC) Comparison

The table below summarizes the minimum inhibitory concentration (MIC) data, showing the percentage of clinical isolates inhibited by piperacillin-inhibitor combinations.

Organism Group / β-Lactamase Type Piperacillin Alone (MIC ≥32 µg/mL) Piperacillin + this compound (MIC ≤16 µg/mL) Piperacillin + Tazobactam (MIC ≤16 µg/mL) Key Findings
All Enteric Bacilli (Recent Clinical Isolates) [1] 55% (nonsusceptible) 92% of piperacillin-nonsusceptible strains 66% of piperacillin-nonsusceptible strains This compound restored susceptibility in significantly more isolates.
Problematic ESBL- and AmpC-expressing strains [1] Majority nonsusceptible Improved activity Reduced activity This compound demonstrated superior activity compared to tazobactam.
In Vivo Efficacy (Murine Infection Models)

The table below shows the median effective dose (ED₅₀) of piperacillin in combination with inhibitors in a murine model of a lethal systemic infection. A lower ED₅₀ indicates higher efficacy.

Infecting Strain (β-Lactamase, Class) Piperacillin Alone (ED₅₀, mg/kg) Piperacillin + this compound (8:1 ratio) (ED₅₀, mg/kg) Piperacillin + Tazobactam (ED₅₀, mg/kg)
E. coli (TEM-1, Class A) [2] 176 13 11
K. pneumoniae (SHV-1, Class A) [2] 193 23 24
E. coli (TEM-10, Class A ESBL) [2] 301 40 25
K. pneumoniae (SHV-1 + SHV-5, Class A/A ESBL) [2] 245 28 58
S. enterica Typhimurium (CTX-M-5, Class A ESBL) [2] 1121 45 152

Detailed Experimental Protocols

The data presented above were generated using standardized and rigorous methodologies.

In Vitro Susceptibility Testing [1]
  • Methodology: Broth microdilution as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
  • Key Experimental Details:
    • Bacterial Panel: A predictor panel of β-lactamase-producing bacteria (clinical isolates with characterized enzymes via isoelectric focusing, PCR, and sequencing).
    • Combination Ratios: Piperacillin-BLI-489 was tested at constant inhibitor concentrations (2 or 4 µg/mL) and fixed ratios (1:1, 2:1, 4:1, 8:1).
    • Optimal Condition Selection: A constant concentration of 4 µg/mL of this compound was selected for final testing as it accurately identified susceptible and resistant isolates without overpredicting resistance.
    • Comparison: Piperacillin-tazobactam was tested in parallel.
In Vivo Efficacy Testing [2]
  • Model: Acute lethal systemic infection in female CD-1 mice.
  • Procedure:
    • Infection: Mice were challenged via intraperitoneal injection with a bacterial suspension in mucin.
    • Treatment: Test compounds (piperacillin alone or in combination) were administered subcutaneously at 30 minutes post-infection (and again at 150 minutes for more virulent strains).
    • Endpoint: The 7-day survival ratios were pooled, and the median effective dose (ED₅₀) was determined using probit analysis.
  • Optimal Ratio Determination: Various ratios of piperacillin to this compound (from 2:1 to 14:1) were tested. An 8:1 ratio was selected as it used the smallest amount of inhibitor while still demonstrating significant enhancement of piperacillin's efficacy.

The following diagram outlines the integrated workflow of these experiments.

Experimental_Flow Start Start: β-Lactamase-Producing Clinical Isolates InVitro In Vitro Susceptibility Testing Start->InVitro InVivo In Vivo Efficacy Testing Start->InVivo A1 Broth Microdilution (CLSI) InVitro->A1 A2 Test this compound Combinations (Constant 4 µg/mL & Fixed Ratios) A1->A2 A3 Determine Minimum Inhibitory Concentration (MIC) A2->A3 Result Outcome: Comparative Efficacy Data vs. Tazobactam A3->Result  Identifies Potent  In Vitro Combination B1 Murine Lethal Infection Model InVivo->B1 B2 Treat with Piperacillin-BLI-489 (Determine Optimal 8:1 Ratio) B1->B2 B3 Calculate Median Effective Dose (ED₅₀) from 7-Day Survival B2->B3 B3->Result  Confirms Therapeutic  Efficacy In Vivo

_

A Modern Framework for Inhibitor Comparison

Research has evolved since the original this compound studies. A modern framework for comparing β-lactamase inhibitors uses pharmacokinetic-pharmacodynamic (PK/PD) modeling that accounts for the concentration of both the antibiotic and the inhibitor [4] [5].

  • Concept: The effective target is not a static MIC but a dynamic "Instantaneous MIC" (MICᵢ) that changes with the fluctuating concentration of the inhibitor in the body.
  • Application: This model has shown that for certain ESBL-producing strains, piperacillin combined with newer inhibitors like avibactam can achieve a superior PK/PD target attainment (%fT>MICᵢ) compared to tazobactam [4]. This suggests that if this compound were evaluated with this modern approach, it might show different and potentially more optimized efficacy profiles.

Important Considerations and Future Perspectives

  • Status of this compound: The available data on this compound is from 2009. It is not clear if this inhibitor progressed to clinical use. Newer inhibitors like avibactam and relebactam have since been developed and approved, offering broad-spectrum activity [4] [6].
  • Relevance of Data: While the core experimental data for this compound is over a decade old, the methodologies and the comparative framework remain highly relevant for researchers evaluating novel β-lactamase inhibitors today.
  • Future Directions: The promising in vitro and in vivo data for this compound, especially against challenging ESBL and AmpC producers, highlights the penem core as a valuable structure for developing future inhibitors [3].

References

BLI-489 activity against ESBL producers

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data of Piperacillin-BLI-489

Evaluation Model Pathogen & β-Lactamase Produced Piperacillin-BLI-489 Result Comparator (Piperacillin-Tazobactam) Result Citation
In Vitro Susceptibility Diverse clinical Enteric Bacilli (Piperacillin-nonsusceptible) 92% inhibited at ≤16 μg/ml 66% inhibited at ≤16 μg/ml [1]
In Vivo Murine Infection Model K. pneumoniae (SHV-1 + SHV-5, Class A & ESBL) ED~50~: 28 mg/kg ED~50~: 58 mg/kg [2]
In Vivo Murine Infection Model S. enterica serovar Typhimurium (CTX-M-5, Class A ESBL) ED~50~: 45 mg/kg ED~50~: 152 mg/kg [2]
In Vivo Murine Infection Model E. coli (TEM-1, Class A) ED~50~: 13 mg/kg ED~50~: 11 mg/kg (Equivalent efficacy) [2]

Key Experimental Protocols

The data supporting these comparisons were generated using standardized and rigorous methodologies.

  • In Vitro Susceptibility Testing (MIC Determination)

    • Method: Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) [1].
    • Strains: Clinical isolates and isogenic laboratory strains expressing various β-lactamases from the Wyeth Research culture collection [1].
    • BLI-489 Dosing: The optimal testing methodology used a fixed concentration of 4 μg/mL of this compound combined with piperacillin, which was determined to most accurately identify susceptible and resistant isolates without overpredicting resistance [1].
  • In Vivo Efficacy Studies (Murine Infection Model)

    • Infection Model: Female CD-1 mice were infected via intraperitoneal injection with bacterial cells suspended in mucin to create an acute lethal systemic infection [2].
    • Dosing Regimen: Test compounds were administered subcutaneously, prepared as piperacillin alone or combined with a β-lactamase inhibitor at various ratios. For definitive studies, an 8:1 ratio of piperacillin to this compound was selected as it provided maximal enhancement of piperacillin's efficacy with the smallest amount of inhibitor [2].
    • Endpoint: The median effective dose (ED~50~) was calculated from 7-day survival data using probit analysis. All animal procedures were approved by an institutional Animal Care and Use Committee [2].

Mechanism of Action and Inhibitor Profile

The following diagram illustrates the mechanism by which this compound protects β-lactam antibiotics from hydrolysis.

BLI_489_Mechanism A β-Lactam Antibiotic (e.g., Piperacillin) B β-Lactamase Enzyme A->B Binds to G Active Antibiotic Binds to Penicillin-Binding Protein (PBP) A->G Protected by this compound C Hydrolysis of β-Lactam Ring B->C F Inactivated β-Lactamase Enzyme B->F D Inactivated Antibiotic C->D E This compound E->B Irreversibly Inhibits H Bacterial Cell Death G->H

This compound belongs to the bicyclic 6-methylidene penem class of inhibitors [1]. Its key advantage lies in its broader spectrum of inhibition compared to classical inhibitors like tazobactam, clavulanic acid, and sulbactam.

  • Target β-Lactamases: this compound is a potent inhibitor of class A (including ESBLs), class C (AmpC), and class D β-lactamases [1] [2].
  • Limitation of Older Inhibitors: Classical inhibitors are primarily effective against class A enzymes but lack significant activity against class C (AmpC) and many class D enzymes, which are increasingly prevalent in clinical settings [1] [3].
  • Mechanism: It acts as a suicide substrate, forming a stable, irreversible complex with the β-lactamase enzyme, thereby permanently preventing the enzyme from hydrolyzing the co-administered β-lactam antibiotic [3].

Research Implications and Context

  • Overcoming Current Limitations: The enhanced activity of piperacillin-BLI-489 against ESBL and AmpC producers addresses a critical weakness of existing β-lactam/β-lactamase inhibitor combinations [1] [4].
  • A Carbapenem-Sparing Agent: At the time of its profiling, this compound was presented as a promising candidate to combat resistant infections, potentially reducing reliance on carbapenems, which are often last-resort antibiotics [1] [2]. This helps preserve the effectiveness of carbapenems in the face of rising carbapenem-resistant strains.

References

BLI-489 efficacy against AmpC strains

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary

Bacterial Strain (Enzyme & Class) Treatment Regimen ED₅₀ (mg/kg) (95% CI) MIC (μg/mL) for Piperacillin Alone
E. cloacae GC 4142 (AmpC, Class C) Piperacillin alone 282 (211-417) Not specified
Piperacillin-BLI-489 (8:1 ratio) 32 (25-41) Not specified
E. coli GC 6265 (TEM-1, Class A) Piperacillin alone 176 (132-238) >64
Piperacillin-BLI-489 (8:1 ratio) 13 (10-17) 2
K. pneumoniae GAR 7978 (SHV-1, SHV-5, Class A/A ESBL) Piperacillin alone 245 (196-314) >64
Piperacillin-BLI-489 (8:1 ratio) 28 (22-35) 4
Piperacillin-Tazobactam 58 (45-79) >64

Experimental Methodology

The in vivo efficacy data in the table was generated using a standard animal model of infection [1]:

  • Infection Model: Acute lethal systemic infection in female CD-1 mice.
  • Challenge: Intraperitoneal injection of bacterial cells suspended in mucin.
  • Dosing: Subcutaneous administration of the test compounds began 30 minutes post-infection. For more virulent infections, a second dose was given.
  • Endpoint: The median effective dose (ED₅₀) was determined, which is the dose required to protect 50% of the animals from a lethal infection. This was calculated from pooled survival data using computerized probit analysis.
  • Ratio Optimization: Prior to the efficacy study, various ratios of piperacillin to BLI-489 were tested. An 8:1 ratio was selected as optimal, as it used the smallest amount of inhibitor while still retaining maximum enhancement of piperacillin's efficacy [1].

Mechanism of Action and AmpC Context

This compound belongs to the penem bicyclic class of β-lactamase inhibitors [1]. Its broad-spectrum activity can be understood in the context of how AmpC β-lactamases are regulated and how inhibitors counter them.

The following diagram illustrates the induction pathway of chromosomally encoded AmpC β-lactamase, a key resistance mechanism in pathogens like Enterobacter cloacae and Citrobacter freundii [2].

ampC_pathway BetaLactam β-Lactam Antibiotic Periplasm Periplasm: Cell wall damage and breakdown BetaLactam->Periplasm Triggers AmpG AmpG Permease Periplasm->AmpG Muropeptide Fragments AnhMuropeptides Anhydro-Muropeptides accumulate AmpG->AnhMuropeptides Transports to Cytoplasm Cytoplasm Cytoplasm AmpD AmpD (Enzyme) UDP UDP-precursors AmpD->UDP Recycled to cell wall synthesis AnhMuropeptides->AmpD Normal state: Processed by AmpR AmpR (Regulator) Baseline: Represses ampC AnhMuropeptides->AmpR Induction state: Binds to AmpC_Expression High AmpC Expression (Enzyme Production) AmpR->AmpC_Expression Derepression

  • This compound's Role: Classical β-lactamase inhibitors like clavulanic acid have poor activity against AmpC enzymes [1]. This compound, as a penem inhibitor, was developed to overcome this limitation and effectively target Class A (including ESBLs), Class C (AmpC), and Class D enzymes [1].

Research Context and Comparison

  • Status of this compound: The available data comes from a 2009 preclinical study [1]. It appears that This compound was not developed into a clinically approved drug. Subsequent research has focused on other novel inhibitors.
  • Comparison with Other Inhibitors: Research has moved towards "dual-action" inhibitors capable of targeting both Serine-β-lactamases (SBLs like AmpC) and Metallo-β-lactamases (MBLs). A notable class is the cyclic boronates (e.g., vaborbactam), which can inhibit all four classes of β-lactamases (A, B, C, and D), a profile that is highly valuable in an era of complex resistance [3].

References

BLI-489 Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 is a bicyclic 6-methylidene penem molecule that functions as a broad-spectrum β-lactamase inhibitor [1]. Its primary mechanism involves irreversibly inhibiting a wide range of β-lactamase enzymes, including Class A (including ESBLs and KPC variants), Class C (AmpC), and Class D (such as OXA-type) enzymes [1] [2]. This broad activity profile is a key advantage over earlier inhibitors like clavulanic acid, sulbactam, and tazobactam, which are primarily effective only against Class A enzymes and have poor activity against Class C and many Class D carbapenemases [1] [3].

The diagram below illustrates the core experimental workflow used to evaluate this compound's efficacy in combinatorial therapy.

workflow Start Start: Bacterial Strain Selection InVitro In Vitro Susceptibility Testing Start->InVitro Clinical & Lab Isolates RatioOpt Inhibitor Ratio Optimization InVitro->RatioOpt MIC determined InVivo In Vivo Animal Model Study RatioOpt->InVivo Optimal Ratio Selected Data Data Analysis: MIC & ED50 InVivo->Data Survival Data

Quantitative Performance Comparison

The following tables summarize key experimental data demonstrating the performance of this compound in combination with various β-lactam antibiotics compared to other inhibitors.

Table 1: In Vitro Activity of Piperacillin-BLI-489 vs. Piperacillin-Tazobactam This table compares the effectiveness of both combinations in restoring the susceptibility of piperacillin-nonsusceptible clinical isolates [1].

| Organism Group (Number of Isolates) | Percentage Inhibited by ≤16 μg/mL Piperacillin in Combination | | :--- | :--- | :--- | | | Piperacillin + this compound (4 μg/mL) | Piperacillin + Tazobactam | | All Enteric Bacilli (Piperacillin Nonsusceptible) | 92% | 66% | | ESBL- and AmpC-expressing Strains | Improved Activity | Limited Activity |

Table 2: In Vivo Efficacy of Piperacillin-BLI-489 in Murine Infection Models This table shows the median effective dose (ED₅₀) of piperacillin in combination with this compound or tazobactam against specific β-lactamase-producing pathogens [4]. A lower ED₅₀ indicates higher efficacy.

Infecting Strain (β-Lactamase, Class) Piperacillin Alone ED₅₀ (mg/kg) Piperacillin + this compound (8:1) ED₅₀ (mg/kg) Piperacillin + Tazobactam ED₅₀ (mg/kg)
E. coli GC 6265 (TEM-1, Class A) 176 13 11
K. pneumoniae GAR 7978 (SHV-1, SHV-5, Class A/ESBL) 245 28 58
S. enterica Serovar Typhimurium (CTX-M-5, Class A ESBL) 1121 45 152

Table 3: Synergistic Effect of this compound with Carbapenems against CRE This table summarizes the results of chequerboard assays showing the synergistic effect of this compound combined with carbapenems against diverse Carbapenem-Resistant Enterobacterales (CRE) [2].

Bacterial Species (Number of Isolates) This compound + Imipenem (Synergy Rate) This compound + Meropenem (Synergy Rate)
K. pneumoniae (n=10) 7/10 8/10
E. cloacae (n=9) 7/9 9/9
E. coli (n=6) 5/6 6/6

Key Experimental Protocols

To ensure reproducibility, here are the core methodologies used in the cited studies.

  • In Vitro Susceptibility Testing (MIC Determination)

    • Method: Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) [1] [4].
    • Procedure: Testing involved determining the Minimum Inhibitory Concentration (MIC) of the antibiotic (e.g., piperacillin) in the presence of a fixed concentration of the inhibitor (e.g., 4 μg/mL this compound) or at fixed ratios (e.g., 8:1 piperacillin:this compound). A "predictor panel" of well-characterized β-lactamase-producing strains was used to establish the optimal testing conditions [1].
  • Chequerboard Synergy Assay

    • Purpose: To evaluate the synergistic interaction between this compound and carbapenem antibiotics [2].
    • Procedure: Two-fold serial dilutions of this compound and an antibiotic (e.g., imipenem) are combined in a single plate in a checkerboard pattern. The Fractional Inhibitory Concentration Index (FICI) is calculated after incubation. FICI ≤0.5 is generally considered synergistic [2].
  • Time-Kill Assay

    • Purpose: To study the bactericidal activity and synergy of a combination over time [2].
    • Procedure: Bacterial suspensions are exposed to antibiotics alone and in combination at specific concentrations (e.g., 1x or 2x MIC). Viable counts are performed at pre-determined time points (e.g., 0, 3, 6, 24 hours). A ≥2-log₁₀ CFU/mL decrease by the combination compared to the most active single agent indicates synergy [2].
  • In Vivo Efficacy Studies (Murine Models)

    • Infection Model: Acute lethal systemic infection in neutropenic mice [4].
    • Procedure: Mice are infected intraperitoneally with a standardized inoculum of the pathogen suspended in mucin. Test compounds are administered subcutaneously at various doses, starting shortly after infection. The ED₅₀ (median effective dose) is calculated based on 7-day survival data using probit analysis [4].

Comparison with Other Therapeutic Penems

It is crucial to distinguish this compound, an inhibitor, from therapeutic penem antibiotics like faropenem and the recently approved sulopenem [5] [6]. The table below highlights these key differences.

Table 4: this compound vs. Therapeutic Penem Antibiotics

Feature This compound (Penem Inhibitor) Faropenem / Sulopenem (Therapeutic Penems)
Primary Role β-lactamase Inhibitor Antibiotic
Clinical Use Combined with a partner β-lactam antibiotic (e.g., piperacillin, carbapenems) Used alone as an antibacterial agent
Mechanism Inactivates β-lactamase enzymes, protecting the partner antibiotic Inhibits Penicillin-Binding Proteins (PBPs) to disrupt cell wall synthesis
Key Development Investigational combination therapy Approved for treating bacterial infections (e.g., sulopenem for UTIs)
Data Source Preclinical and early clinical research [1] [4] [2] Clinical trial data and post-marketing surveillance [5] [6]

Conclusion for Research and Development

Current evidence indicates that this compound is a promising broad-spectrum β-lactamase inhibitor with distinct advantages:

  • Broader Spectrum: It demonstrates more comprehensive coverage against Class A, C, and D β-lactamases compared to older inhibitors like tazobactam [1] [4].
  • Versatile Partner: this compound shows potential to enhance the activity of both penicillins (piperacillin) and carbapenems (imipenem, meropenem) against multidrug-resistant pathogens [4] [2].
  • Proven Efficacy: Its efficacy is supported by robust in vitro data, synergistic killing in time-kill assays, and protection in animal infection models [1] [4] [2].

For ongoing research, exploring its structure-activity relationship could guide the development of even more potent analogs, and further investigation into its pharmacokinetics and toxicity profile in humans is essential for clinical advancement.

References

BLI-489 OXA-type beta-lactamase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 Inhibitor Profile and Spectrum

This compound is a novel bicyclic penem β-lactamase inhibitor [1] [2]. Unlike some early inhibitors, it has demonstrated a broad spectrum of activity against Class A (including ESBLs), Class C (AmpC), and Class D (OXA-type) β-lactamases [1] [2].

The OXA-type β-lactamases are a major source of resistance in pathogens like Acinetobacter baumannii and are categorized as carbapenem-hydrolyzing class D β-lactamases (CHDLs) [3] [4]. The table below summarizes the in vitro synergistic activity of this compound combined with imipenem against carbapenem-resistant bacteria producing different classes of β-lactamases.

Table: In Vitro Synergy of Imipenem/BLI-489 Against Carbapenem-Resistant Pathmans

Pathogen / Enzyme Class Specific Enzyme Synergy Rate with Imipenem/BLI-489
Acinetobacter baumannii (CHDLs) [3] OXA-23-like 92.9% (13 of 14 isolates)
OXA-24-like 100% (6 of 6 isolates)
OXA-51-like 16.7% (1 of 6 isolates)
OXA-58 100% (5 of 5 isolates)
Acinetobacter baumannii [3] Metallo-β-Lactamases (MBLs) 14.3% (1 of 7 isolates)
Carbapenem-resistant Enterobacterales (CRE) [5] Diverse (KPC-2, NDM-5, OXA-23) 76% (19 of 25 isolates)

Comparative Efficacy Against OXA-Type β-Lactamases

Experimental data indicates that this compound can effectively restore the activity of β-lactam antibiotics against OXA-producing strains, in some cases outperforming established inhibitors.

Table: In Vivo Efficacy of this compound Combination in Mouse Infection Models

Infection Model (Strain, Enzyme) Antibiotic Combination Efficacy (ED₅₀ in mg/kg) Comparative Outcome
K. pneumoniae (SHV-1, SHV-5) [1] Piperacillin-BLI-489 (8:1) 28 mg/kg Superior to piperacillin-tazobactam (ED₅₀: 58 mg/kg)
S. enterica Typhimurium (CTX-M-5) [1] Piperacillin-BLI-489 (8:1) 45 mg/kg Superior to piperacillin-tazobactam (ED₅₀: 152 mg/kg)
E. coli (TEM-1) [1] Piperacillin-BLI-489 (8:1) 13 mg/kg Equivalent to piperacillin-tazobactam (ED₅₀: 11 mg/kg)
OXA-producing CRAb [3] Imipenem-BLI-489 Significant (p<0.05) Synergistically rescued infected mice and C. elegans

Key Experimental Methodologies

The data presented in this guide are derived from standard and advanced microbiological and biochemical assays. Understanding these methods is crucial for interpreting the results.

  • Chequerboard Broth Microdilution Assay: This is a fundamental in vitro method to test for synergy between two agents [3] [5]. A two-dimensional dilution series of the antibiotic and inhibitor is prepared in a microtiter plate, which is then inoculated with a standardized bacterial suspension. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic (FICI ≤0.5) [2].
  • Time-Kill Assay: This more dynamic method provides information on the bactericidal activity and the rate of killing [3] [5]. Bacteria are exposed to the antibiotic and inhibitor alone and in combination over 24 hours. Aliquots are taken at set intervals, plated, and the colonies are counted. A ≥2 log₁₀ decrease in colony count with the combination versus the most active single agent is considered synergistic [5].
  • In Vivo Animal Infection Models: These models assess the efficacy of a treatment in a living organism [3] [1]. Common models include:
    • Mouse Pneumonia or Systemic Infection Model: Mice are infected with a lethal bacterial inoculum and treated with the test compounds. The median effective dose (ED₅₀) is calculated, which is the dose that protects 50% of the animals [1].
    • *Galleria mellonella* (Wax Moth Larvae) Model: An alternative, non-mammalian model used to confirm in vivo synergistic effects [5].
    • *Caenorhabditis elegans* (Nematode) Model: Used in one study to demonstrate the in vivo rescue of A. baumannii-infected worms by the imipenem/BLI-489 combination [3].

The following diagram illustrates the typical workflow for a synergy study, from in vitro testing to in vivo validation.

Start Start Synergy Study InVitro In Vitro Screening Start->InVitro Checkboard Chequerboard Assay InVitro->Checkboard TimeKill Time-Kill Assay Checkboard->TimeKill If synergy found InVivo In Vivo Validation TimeKill->InVivo AnimalModel Animal Infection Model (e.g., Mouse, G. mellonella) InVivo->AnimalModel End Data Analysis & Conclusion AnimalModel->End

Mechanism and Research Context

  • Mechanism of Action: this compound belongs to the penem class and functions as a mechanism-based inhibitor (or "suicide substrate") [1]. It covalently binds to the active site of serine-β-lactamases, leading to irreversible enzyme inhibition and protecting the co-administered β-lactam antibiotic from hydrolysis [6] [1].
  • Docking Studies: An in silico docking analysis suggested that this compound can bind directly to the active sites of OXA-24 and OXA-58 β-lactamases, explaining its strong inhibitory activity against these variants [3].
  • Status and Context: It is important to note that the available research on this compound is from pre-clinical studies. Its development underscores the ongoing search for novel inhibitors, especially against OXA-48-like enzymes, for which avibactam is currently one of the few clinically available options with significant efficacy [7].

References

BLI-489 carbapenem-resistant Acinetobacter activity

Author: Smolecule Technical Support Team. Date: February 2026

BLI-489 in Combination with Imipenem

This compound is a β-lactamase inhibitor investigated in combination with imipenem to restore its efficacy against CRAB. The following table summarizes the key in vitro and in vivo findings.

Aspect Details and Quantitative Data
Mechanism Inhibits hydrolytic activity of class D carbapenem-hydrolyzing β-lactamases (CHDLs), particularly OXA-24-like, OXA-51-like, and OXA-58 [1].

| Synergy (Chequerboard) | Percentage of clinical CRAB isolates showing synergy with imipenem [1]: • OXA-23-like: 92.9% • OXA-24-like: 100% • OXA-51-like: 16.7% • OXA-58-like: 100% • MBLs: 14.3% | | Time-Kill Assay (24h) | Showed synergy against CRAB producing OXA-24-like, OXA-51-like, and OXA-58. No synergy observed against OXA-23-producing isolates [1]. | | *In Vivo* Efficacy | The combination demonstrated synergistic effects in rescuing CRAB-infected Caenorhabditis elegans and a mouse pneumonia model [1]. |

Other Therapeutic Options Against CRAB

The table below outlines other agents and therapeutic strategies that were in development or under investigation for treating CRAB infections.

Therapeutic Category Examples Key Notes
Siderophore Cephalosporins Cefiderocol Approved; utilizes "trojan horse" strategy to penetrate bacterial cells [2].
New β-lactamase Inhibitor Combinations ETX2514 + sulbactam, WCK 4234 + meropenem, LN-1-255 + meropenem/imipenem Designed to inhibit specific CRAB resistance mechanisms; various stages of clinical trials [2].
Novel Tetracyclines Eravacycline, TP-6076 Eravacycline approved for cIAI; not for HAP/VAP. TP-6076 in early-phase trials [2].
Polymyxin-derived Molecules SPR741 A derivative aimed at lowering the nephrotoxicity associated with traditional polymyxins [2].
Other Strategies Bacteriophage therapy, Monoclonal antibodies (e.g., C8, AR-401) Novel, non-traditional approaches in preclinical and clinical development [2].

Experimental Protocols for Key Assays

To ensure the data's reliability and support your work, here are the standard methodologies for the key experiments cited.

  • Chequerboard Assay (Synergy Testing): This method involves testing the two antimicrobial agents (e.g., imipenem and this compound) in serial two-fold dilutions in combination across microtiter plates. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic (FICI ≤ 0.5) [1].
  • Time-Kill Assay: Bacteria are inoculated into a broth and exposed to the antibiotics alone and in combination at specified concentrations (e.g., 1x MIC). Viable counts (CFU/mL) are performed at predetermined time intervals (e.g., 0, 4, 8, and 24 hours). Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours [1].
  • *In Silico* Docking Analysis: Used to simulate the molecular interactions between this compound and the active sites of different β-lactamases (e.g., OXA-24, OXA-58). This helps explain the differential inhibitory activity observed in laboratory experiments [1].
  • *In Vivo* Models: Animal models are used to confirm efficacy. The mouse pneumonia model involves intranasal inoculation of mice with CRAB to establish infection. Treated groups receive the test combination (e.g., imipenem + this compound), and outcomes like survival rates and bacterial load in lungs are monitored. The C. elegans model involves infecting the worms with CRAB and assessing their survival after treatment with the antibiotic combination [1].

Experimental Workflow for this compound Study

The diagram below visualizes the logical flow of experiments used to characterize this compound's activity.

G Experimental Workflow for this compound Characterization Start Start: CRAB Clinical Isolates InSilico In Silico Docking Start->InSilico InVitro1 In Vitro: Chequerboard Assay InSilico->InVitro1 InVitro2 In Vitro: Time-Kill Assay InVitro1->InVitro2 Identifies Synergy InVivo In Vivo: Animal Models (C. elegans, Mouse Pneumonia) InVitro2->InVivo Confirms Bacterial Killing End Conclusion: Synergistic Effect InVivo->End Validates In Vivo Efficacy

Limitations and Future Perspectives

  • Limited Clinical Data: The data for this compound is currently confined to preclinical studies (in vitro and in vivo models). Its efficacy and safety in humans remain unknown [1].
  • OXA-23 Limitation: While highly synergistic against many CHDLs, the combination showed no synergy in the 24-hour time-kill assay against OXA-23-producing CRAB, a common resistance enzyme [1].
  • The Developmental Pipeline: The search for new CRAB treatments is active, focusing on overcoming existing resistance mechanisms and improving safety profiles. However, the journey from the pipeline to clinical practice is long [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Exact Mass

327.02897126 Da

Monoisotopic Mass

327.02897126 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R56JYB8P8Z

MeSH Pharmacological Classification

beta-Lactamase Inhibitors

Wikipedia

Bli-489

Dates

Last modified: 08-15-2023
1: Kim J, Ding T, Ahn J. Relationship between β-lactamase production and resistance phenotype in Klebsiella pneumoniae strains. FEMS Microbiol Lett. 2017 Jul 6;364(13). doi: 10.1093/femsle/fnx116. PubMed PMID: 28591808.
2: Swathi CH, Chikala R, Ratnakar KS, Sritharan V. A structural, epidemiological & genetic overview of Klebsiella pneumoniae carbapenemases (KPCs). Indian J Med Res. 2016 Jul;144(1):21-31. doi: 10.4103/0971-5916.193279. Review. PubMed PMID: 27834322; PubMed Central PMCID: PMC5116894.
3: Curcio D. Multidrug-resistant Gram-negative bacterial infections: are you ready for the challenge? Curr Clin Pharmacol. 2014 Feb;9(1):27-38. Review. PubMed PMID: 23489027.
4: Ruzin A, Petersen PJ, Jones CH. Resistance development profiling of piperacillin in combination with the novel {beta}-lactamase inhibitor BLI-489. J Antimicrob Chemother. 2010 Feb;65(2):252-7. doi: 10.1093/jac/dkp435. Epub 2009 Dec 11. PubMed PMID: 20008048.
5: Petersen PJ, Jones CH, Venkatesan AM, Bradford PA. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection. Antimicrob Agents Chemother. 2009 Apr;53(4):1698-700. doi: 10.1128/AAC.01549-08. Epub 2009 Feb 2. PubMed PMID: 19188386; PubMed Central PMCID: PMC2663108.
6: Petersen PJ, Jones CH, Venkatesan AM, Mansour TS, Projan SJ, Bradford PA. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489. Antimicrob Agents Chemother. 2009 Feb;53(2):370-84. doi: 10.1128/AAC.01047-08. Epub 2008 Nov 10. PubMed PMID: 19001109; PubMed Central PMCID: PMC2630610.

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